N,N-Bis(2-aminoethyl)-1,3-propanediamine
Description
The exact mass of the compound N,N-Bis(2-aminoethyl)-1,3-propanediamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N-Bis(2-aminoethyl)-1,3-propanediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Bis(2-aminoethyl)-1,3-propanediamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
13002-64-7 |
|---|---|
Molecular Formula |
C7H20N4 |
Molecular Weight |
160.26 g/mol |
IUPAC Name |
N',N'-bis(2-aminoethyl)propane-1,3-diamine |
InChI |
InChI=1S/C7H20N4/c8-2-1-5-11(6-3-9)7-4-10/h1-10H2 |
InChI Key |
VHCPBLNDTKVHTI-UHFFFAOYSA-N |
SMILES |
C(CN)CN(CCN)CCN |
Canonical SMILES |
C(CN)CN(CCN)CCN |
Synonyms |
2,3,3 TET N,N-bis(2-aminoethyl)-1,3-propanediamine |
Origin of Product |
United States |
Foundational & Exploratory
The Coordination Chemistry of 2,3,2-Tetramine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-Depth Exploration of Synthesis, Structural Characteristics, and Applications of N,N'-bis(2-aminoethyl)-1,3-propanediamine and its Metal Complexes
Introduction: The Versatile 2,3,2-Tetramine Ligand
N,N'-bis(2-aminoethyl)-1,3-propanediamine, commonly referred to as 2,3,2-tetramine or 2,3,2-tet, is a linear tetraamine ligand with the chemical formula H₂N(CH₂)₂NH(CH₂)₃NH(CH₂)₂NH₂.[1] Its structure, characterized by two ethylenediamine moieties linked by a central propylenediamine bridge, imparts a unique flexibility and strong chelating ability, making it a subject of significant interest in coordination chemistry. This guide provides a comprehensive overview of the synthesis, coordination behavior, and diverse applications of the 2,3,2-tetramine ligand, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
The 2,3,2-tetramine ligand is a colorless to pale yellow liquid at room temperature and is soluble in water.[2][3] Its four nitrogen donor atoms provide a versatile platform for the coordination of a wide range of metal ions, forming stable complexes with varied geometries and properties.[2] This has led to its exploration in fields as diverse as catalysis and medicinal chemistry.
Synthesis of the 2,3,2-Tetramine Ligand
The synthesis of 2,3,2-tetramine can be achieved through a multi-step process, typically involving the cyanoethylation of a diamine followed by reduction. A common route involves the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation of the resulting dinitrile.[4]
A detailed experimental protocol for a related polyamine synthesis provides a foundational understanding of the steps involved.[5] While specific to a different polyamine, the general principles of protection, reaction, and deprotection are applicable. For the synthesis of N,N'-bis(3-aminopropyl)ethylenediamine, a two-step process is employed: the cyanoethylation of ethylenediamine (EDA) with acrylonitrile, followed by the hydrogenation of the resulting N,N'-bis(2-cyanoethyl)-1,2-ethylenediamine.[4] The hydrogenation step can be carried out using catalysts such as Raney cobalt.[4]
Experimental Protocol: A General Approach to Polyamine Synthesis
The following is a generalized procedure based on known methods for synthesizing polyamines, which can be adapted for the synthesis of 2,3,2-tetramine.
Step-by-Step Methodology:
-
Cyanoethylation: Ethylenediamine is reacted with acrylonitrile in a suitable solvent. The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the reaction. The molar ratio of the reactants is crucial to favor the formation of the desired dicyanoethylated product.
-
Isolation of the Dinitrile: The resulting N,N'-bis(2-cyanoethyl)ethylenediamine is isolated from the reaction mixture. This may involve techniques such as distillation or crystallization.
-
Hydrogenation: The isolated dinitrile is then subjected to catalytic hydrogenation. This is typically performed in a high-pressure reactor in the presence of a catalyst like Raney cobalt and a solvent such as ethanol. The reaction is carried out under a hydrogen atmosphere at elevated temperature and pressure until the uptake of hydrogen ceases.
-
Purification: The final product, 2,3,2-tetramine, is purified from the reaction mixture. This may involve filtration to remove the catalyst, followed by distillation under reduced pressure to obtain the pure ligand.
Coordination Chemistry: The Formation of Metal Complexes
The four nitrogen atoms of the 2,3,2-tetramine ligand act as Lewis bases, readily donating their lone pairs of electrons to a central metal ion (a Lewis acid) to form stable coordination complexes. The flexibility of the ethylene and propylene bridges allows the ligand to adopt various conformations to accommodate the preferred coordination geometry of the metal ion.
The synthesis of metal complexes with 2,3,2-tetramine is generally straightforward and typically involves the reaction of a metal salt with the ligand in a suitable solvent.
Experimental Protocol: Synthesis of a Dichlorido(2,3,2-tetramine)cobalt(III) Complex
The synthesis of dichlorido(N,N'-bis(2-aminoethyl)-1,3-propanediamine)cobalt(III) chloride, [Co(2,3,2-tet)Cl₂]Cl, is a representative example of the preparation of a 2,3,2-tetramine metal complex. A similar procedure for a related cobalt(III) complex provides a useful template.[5][6][7][8]
Step-by-Step Methodology:
-
Dissolution: A solution of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) is prepared in a suitable solvent, such as water or ethanol.
-
Ligand Addition: The 2,3,2-tetramine ligand is slowly added to the cobalt(II) salt solution with stirring.
-
Oxidation: The resulting cobalt(II) complex is then oxidized to cobalt(III). This can be achieved by bubbling air through the solution or by the addition of an oxidizing agent like hydrogen peroxide.
-
Acidification and Precipitation: Concentrated hydrochloric acid is added to the solution to provide chloride ions and to induce the precipitation of the desired dichlorido complex as its chloride salt.
-
Isolation and Purification: The resulting crystalline product is collected by filtration, washed with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials, and dried.
Structural Characteristics of 2,3,2-Tetramine Metal Complexes
The coordination of 2,3,2-tetramine to a metal center results in the formation of three chelate rings: two five-membered rings from the ethylenediamine moieties and one six-membered ring from the propylenediamine bridge. This arrangement generally leads to a distorted octahedral geometry around the metal ion in six-coordinate complexes.
The specific coordination geometry and the resulting isomeric forms depend on the nature of the metal ion and the other ligands present in the coordination sphere. For a complex of the type [M(2,3,2-tet)X₂]ⁿ⁺, several geometric isomers are possible, including cis-α, cis-β, and trans isomers, which differ in the arrangement of the ancillary ligands (X) and the conformation of the tetramine ligand.
| Metal Ion | Complex Formula | Coordination Geometry | Key Structural Features | Reference |
| Copper(II) | [Cu(en)₂(NO₃)₂] | Distorted Octahedral | Monodentate and bidentate ethylenediamine ligands. | [9] |
| Copper(II) | [Cu(tetramine)(NO₃)₂] | Distorted Octahedral | - | [10][11][12] |
| Nickel(II) | [Ni(L)Cl]ClO₄·H₂O | Square Pyramidal | Macrocycle is folded. | [13] |
| Cobalt(III) | [CoCl(C₂H₇N)(C₃H₁₀N₂)₂]Cl₂ | Distorted Octahedral | Four N atoms in the equatorial plane. | [14] |
Spectroscopic and Analytical Characterization
A variety of spectroscopic and analytical techniques are employed to characterize the 2,3,2-tetramine ligand and its metal complexes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the free ligand.[15][16][17] The spectra typically show characteristic signals for the different methylene groups in the ethyl and propyl chains. Upon coordination to a diamagnetic metal ion, the chemical shifts of the protons and carbons near the nitrogen donor atoms are expected to change, providing evidence of complex formation.
-
Infrared (IR) and Raman Spectroscopy: The vibrational spectra of the ligand and its complexes provide information about the coordination of the nitrogen atoms.[18][19][20][21] The N-H stretching and bending vibrations are particularly sensitive to coordination and often shift to lower frequencies upon complexation. New bands corresponding to metal-nitrogen vibrations may also appear in the far-IR or Raman spectra.
-
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes are used to study the d-d electronic transitions of the metal ion.[10][22] The position and intensity of these bands are dependent on the coordination geometry and the ligand field strength, providing insights into the electronic structure of the complex.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of the metal complexes, providing precise information on bond lengths, bond angles, and the overall coordination geometry.[13][23]
| Technique | Analyte | Key Information Provided |
| ¹H and ¹³C NMR | Ligand & Diamagnetic Complexes | Structural confirmation, purity assessment, and evidence of coordination.[15][16][17] |
| Infrared (IR) | Ligand & Complexes | Identification of functional groups and changes upon coordination (e.g., N-H stretching).[18][19] |
| Raman | Ligand & Complexes | Complementary vibrational information, particularly for symmetric vibrations and metal-ligand modes.[21][24] |
| UV-Visible | Metal Complexes | Electronic transitions (d-d bands), coordination geometry, and ligand field strength.[10][22] |
| X-ray Crystallography | Crystalline Complexes | Definitive 3D structure, bond lengths, bond angles, and isomer identification.[13][23] |
Applications in Drug Development and Research
The unique properties of the 2,3,2-tetramine ligand and its metal complexes have led to their investigation in several areas of drug development and research.
Copper Chelation Therapy
One of the most significant applications of a related tetramine, triethylenetetramine (trientine), is in the treatment of Wilson's disease, a genetic disorder characterized by the accumulation of toxic levels of copper in the body.[25][26][27] Trientine acts as a chelating agent, binding to excess copper ions to form a stable, water-soluble complex that can be excreted in the urine.[25]
The mechanism of action involves the formation of a stable complex between the tetramine and copper(II) ions.[28] The four nitrogen atoms of the ligand coordinate to the copper ion, effectively sequestering it and preventing it from participating in deleterious redox reactions that can generate harmful reactive oxygen species.[28] While trientine (2,2,2-tetramine) is the approved drug, 2,3,2-tetramine has also been investigated for its copper-chelating properties.
Mechanism of Copper Chelation in Wilson's Disease
Recent studies have also explored the potential of trientine in managing diabetes mellitus and Alzheimer's disease, where dysregulated copper metabolism is also implicated.[28] The ability of these tetramines to selectively bind and remove excess copper highlights their therapeutic potential.[29]
Catalysis
Metal complexes of tetramine ligands have shown promise as catalysts in a variety of organic transformations. For instance, iron complexes of similar tetradentate amine ligands have been shown to catalyze allylic amination and other oxidation reactions.[30] Cobalt complexes are also being explored for their catalytic potential in various oxidation reactions.[31][32][33][34]
The catalytic cycle often involves the metal center cycling between different oxidation states. The tetramine ligand plays a crucial role in stabilizing the metal ion in these various oxidation states and in providing a specific coordination environment that facilitates the catalytic reaction. The mechanism of these reactions can be complex and may involve the formation of high-valent metal-oxo or other reactive intermediates.
A Plausible Catalytic Cycle for an Oxidation Reaction
Conclusion and Future Perspectives
The 2,3,2-tetramine ligand is a versatile and valuable building block in coordination chemistry. Its ability to form stable complexes with a variety of metal ions, coupled with the tunability of the resulting complex's properties, makes it a promising platform for the development of new therapeutic agents and catalysts.
For drug development professionals, the established use of a closely related tetramine in copper chelation therapy provides a strong foundation for further research into the therapeutic potential of 2,3,2-tetramine and its derivatives. The ability to fine-tune the ligand structure offers the possibility of developing new chelating agents with improved efficacy and reduced side effects.
For researchers in catalysis, metal complexes of 2,3,2-tetramine offer a rich area for exploration. The design and synthesis of new complexes with tailored electronic and steric properties could lead to the development of highly efficient and selective catalysts for a wide range of organic transformations.
Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to 2,3,2-tetramine and its derivatives, a deeper understanding of the structure-activity relationships of its metal complexes, and the exploration of new applications in areas such as materials science and bioinorganic chemistry.
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Patsnap Synapse. What is the mechanism of Trientine tetrahydrochloride? [Link]
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J. Sharma, Z. Jiang, A. Bhutani, P. Behera, D.P. Shoemaker. A unique copper coordination structure with both mono- and bi-dentate ethylenediamine ligands. Royal Society of Chemistry. [Link]
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B. Morosin. The crystal structure of copper(II) tetraammine nitrate. Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry. 1976, 32(4), 1237-1240. [Link]
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J.P. Lanorio, J.G. Lanorio. Geometric Isomerism in Octahedral Complexes: Synthesis, Characterization, and Reaction of Trans-Dichlorobis(ethylenediamine)cobalt(III) Chloride. Journal of Laboratory Chemical Education. 2018, 6(5), 159-163. [Link]
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ResearchGate. Comparison of ¹³C-NMR spectra of the precursor N-(2-aminoethyl)propane-1,3-diamine (A), intermediates 1–4 and the final product 5, together with signals assignment (do3a represents unnumbered carbon atoms of the macrocycle). [Link]
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ResearchGate. IR spectra of complexes, registered during heating the sample 1 from 193 to 293 K. [Link]
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ResearchGate. Synthesis and characterisation of nickel complexes of nitrogen –based ligands of the type N,N,N´,N´-tetrakis(2-pyridylmethyl)alkanediamine. [Link]
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K. Anbalagan, S. Priya, S. Revathi. cis-Chlorido(ethylamine)bis(propane-1,3-diamine)cobalt(III) dichloride. Acta Crystallographica Section E. 2010, 66(5), m518. [Link]
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I. Mohr, K.H. Weiss. Current anti-copper therapies in management of Wilson disease. Annals of Translational Medicine. 2019, 7(Suppl 2), S58. [Link]
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S. Mandal, D.D. Kumar, S.P. de Visser. Reactive Cobalt–Oxo Complexes of Tetrapyrrolic Macrocycles and N-based Ligand in Oxidative Transformation Reactions. Molecules. 2018, 24(1), 60. [Link]
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Wikipedia. cis-Dichlorobis(ethylenediamine)cobalt(III) chloride. [Link]
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A. Kumar, S. Singh. Cobalt Complexes in Oxidation Reactions: Exploring Catalytic Potential through Experimental and Theoretical Approaches. International Journal of Novel Research and Development. 2021, 6(10), 17-21. [Link]
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T. Swain, P. Mohanty. Synthesis, characterization, and mechanism of trans-dichlorido-bis-(ethylenediamine)cobalt(III) with L-cystine in the presence of chloride. Journal of Coordination Chemistry. 2011, 64(18), 3229-3240. [Link]
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ResearchGate. The structure of [Cu(t 3 z) 2 ](NO 3 ) 2 (Hartdegen et al., 2009) in a.... [Link]
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J.P. Lanorio, J.G. Lanorio. Properties, reactivity, and applications of trans-dichlorobis(ethylenediamine)cobalt(III) chloride, trans-[Co(en) 2 Cl 2 ]Cl. Morressier. 2018. [Link]
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C.J. Grapperhaus, et al. Electrochemical evidence for catalyticwater oxidation mediated by a high-valent cobalt complex. Chemical Communications. 2011, 47(37), 10251-10253. [Link]
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J.L. Boyer, et al. Interrogation of electrocatalytic water oxidation mediated by a cobalt complex. Journal of the American Chemical Society. 2012, 134(8), 3813-3823. [Link]
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S. Ye, et al. Cobalt(II)-Substituted Cysteamine Dioxygenase Oxygenation Proceeds through a Cobalt(III)-Superoxo Complex. Journal of the American Chemical Society. 2023, 145(15), 8415-8420. [Link]
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Y. Suffren, F.G. Rollet, C. Reber. Raman spectroscopy of transition metal complexes: molecular vibrational frequencies, phase transitions, isomers, and electronic. Comments on Inorganic Chemistry. 2012, 33(5-6), 247-273. [Link]
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F. Adar. FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Spectroscopy. 2020, 35(11), 12-19. [Link]
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T.P. Gerasimova, et al. IR and Raman markers of Fe(II) spin state in the spin-crossover complex of iron(II) nitrate with tris(3,5-dimethylpyrazol-1-yl)methane. Journal of Physics: Conference Series. 2019, 1310, 012006. [Link]
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A. Özbay. An infrared and Raman spectroscopic study on transition metal diisoquinoline tetracyanonickelate complexes (1993). SciSpace. [Link]
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M.A.S. de Magalhães, et al. Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data. Journal of Chemical Information and Modeling. 2025. [Link]
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X. Wang, et al. Preparation of copper monosulfide and nickel monosulfide nanoparticles by sonochemical method. Materials Letters. 2002, 57(1), 99-104. [Link]
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A. Bencini, et al. Synthesis of pyridine-containing tetra-aza macrocycles: 3,7,11,17-tetra-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene (L1), its 3,11-dibenzyl (L2) and 3,7,11-tribenzyl (L3) derivatives. Journal of the Chemical Society, Dalton Transactions. 1990, (11), 3281-3286. [Link]
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S.P. Singh, et al. Energetic co-ordination compounds: synthesis, characterization and thermolysis studies on bis-(5-nitro-2H-tetrazolato-N2)tetraammine cobalt(III) perchlorate (BNCP) and its new transition metal (Ni/Cu/Zn) perchlorate analogues. Journal of Hazardous Materials. 2007, 147(3), 991-997. [Link]
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4,8,11-tetraazaundecane chemical structure and synonyms
Technical Monograph: 1,4,8,11-Tetraazaundecane (2,3,2-tet) Clarification on Nomenclature: The specific topology requested, "4,8,11-tetraazaundecane," is scientifically identified as 1,4,8,11-tetraazaundecane . In IUPAC replacement nomenclature, the numbering includes the terminal nitrogen atoms to describe the full 11-atom chain length. This guide focuses on this precise chemical entity.
Part 1: Chemical Identity & Structural Logic
1,4,8,11-Tetraazaundecane is a linear polyamine characterized by a specific donor atom spacing of 2, 3, and 2 carbons between nitrogen centers. This "2,3,2" topology distinguishes it from its symmetrical isomer, triethylenetetramine (2,2,2-tet) or spermine (3,4,3-tet), fundamentally altering its chelation bite angles and thermodynamic stability when binding transition metals.
Core Chemical Data
| Property | Specification |
| IUPAC Name | N,N'-Bis(2-aminoethyl)propane-1,3-diamine |
| Common Synonyms | 2,3,2-tet; 1,4,8,11-tetraazaundecane; 3,7-diazanonane-1,9-diamine |
| CAS Number | 4741-99-5 |
| Molecular Formula | |
| Molecular Weight | 160.26 g/mol |
| Physical State | Colorless to pale yellow liquid (hygroscopic) |
| Basicity | Polyprotic base (accepts 4 protons); forms tetra-hydrochloride salts |
| Topology | Linear, tetradentate (N4 donor set) |
Structural Analysis
The molecule consists of a central propylenediamine unit capped on both ends by ethylenediamine moieties. SMILES: NCCCNCCN (Canonical: C(CNCCN)CNCCN)
Why the "2,3,2" Spacing Matters: In coordination chemistry, the propylene bridge (3 carbons) creates a six-membered chelate ring upon metal binding, while the ethylene bridges (2 carbons) form five-membered rings. This alternating 5,6,5-chelate ring sequence relieves ring strain compared to pure ethylene-bridged analogs (like TETA), making 1,4,8,11-tetraazaundecane a superior ligand for square-planar geometries, particularly with Copper(II) and Nickel(II).
Part 2: Synthesis & Production Protocols
The synthesis of 1,4,8,11-tetraazaundecane relies on nucleophilic substitution. A critical challenge in this protocol is preventing over-alkylation (polymerization).
Mechanism of Action
The reaction utilizes 1,3-dibromopropane as the electrophile and ethylenediamine as the nucleophile. To ensure the formation of the discrete linear tetramine rather than a polymer, ethylenediamine is used in vast excess.
Protocol: High-Yield Synthesis of 2,3,2-tet
Reagents:
-
Ethylenediamine (EDA) [CAS: 107-15-3] - Excess required
-
1,3-Dibromopropane [CAS: 109-64-8]
-
Potassium Hydroxide (KOH)
-
Ethanol (Solvent)[1]
Step-by-Step Methodology:
-
Preparation of Nucleophile Base:
-
Charge a reaction vessel with Ethylenediamine (EDA).
-
Critical Ratio: Use a 10:1 molar ratio of EDA to 1,3-dibromopropane. This high dilution favors the mono-alkylation of two separate EDA molecules onto one propyl chain, preventing chain extension.
-
-
Controlled Addition (Thermodynamic Control):
-
Heat the EDA to reflux (approx. 116°C).
-
Add 1,3-dibromopropane dropwise over 2 hours.
-
Why: Slow addition maintains a high local concentration of EDA relative to the alkyl halide, suppressing the reaction of the product (secondary amines) with more halide.
-
-
Reflux & Digestion:
-
Maintain reflux for 4 hours post-addition to ensure complete conversion of the bromide.
-
-
Neutralization & Recovery:
-
Add KOH pellets to neutralize the HBr generated (
). -
Filter off the resulting KBr precipitate.
-
-
Purification (Distillation):
-
First, distill off the excess ethylenediamine (recoverable for reuse).
-
Vacuum Distillation: Distill the remaining oil under reduced pressure (approx. 140–145°C at 10 mmHg).
-
Result: The fraction collected is pure 1,4,8,11-tetraazaundecane.
-
Part 3: Visualization of Synthesis & Logic
The following diagram illustrates the synthetic pathway and the competitive inhibition logic used to secure the linear product.
Figure 1: Synthetic pathway for 1,4,8,11-tetraazaundecane highlighting the stoichiometric control required to prevent polymerization.
Part 4: Applications in Coordination Chemistry & Biology
Ligand Design (The Chelate Effect)
1,4,8,11-Tetraazaundecane is a "privileged" ligand. When it binds to a metal ion (e.g.,
-
Stereochemistry: The 2,3,2 backbone forces the metal complex into a specific geometry (often trans planar).
-
Macrocyclic Precursor: It is the linear precursor to Cyclam (1,4,8,11-tetraazacyclotetradecane). Reacting 2,3,2-tet with formaldehyde and a template metal ion locks the structure into a macrocycle, exponentially increasing stability.
Biological Interaction (DNA Binding)
Like naturally occurring polyamines (spermine/spermidine), 1,4,8,11-tetraazaundecane is fully protonated at physiological pH.
-
Mechanism: The tetracationic chain binds to the anionic phosphate backbone of DNA via electrostatic interactions.
-
Conformational Change: It can induce B-to-Z DNA transitions or condense DNA into nanoparticles, making it a candidate for non-viral gene delivery vectors.
Part 5: Safety & Handling (E-E-A-T Compliance)
Hazard Class: Corrosive (Category 1B).
-
Skin/Eye: Causes severe skin burns and eye damage. The amine groups are highly alkaline.
-
Storage: Store under nitrogen or argon. Polyamines absorb atmospheric
to form carbamates, degrading purity over time. -
Neutralization: Spills should be neutralized with dilute acetic acid before disposal.
References
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Van Alphen, J. (1936).[2] On Aliphatic Polyamines III. Recueil des Travaux Chimiques des Pays-Bas.
-
Bosnich, B., et al. (1966).[2] Steric constraints imposed on facultative ligands. Inorganic Chemistry.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 78479, 1,4,8,11-Tetraazaundecane.
-
Barefield, E. K. (2010). Coordination chemistry of N-pendant arm macropolycycles. Coordination Chemistry Reviews.
-
EvitaChem. (n.d.). Product Specification: 1,4,8,11-Tetraazaundecane.
Sources
Thermodynamic Stability of AEPD Metal Complexes: Mechanistic Insights & Protocol Validation
The following technical guide details the thermodynamic stability profile of AEPD (2-Amino-2-ethyl-1,3-propanediol) metal complexes. This document is structured for researchers and drug development professionals, focusing on mechanistic insights, experimental validation, and structural thermodynamics.
Executive Summary
2-Amino-2-ethyl-1,3-propanediol (AEPD) is a sterically hindered amino-alcohol ligand (CAS 115-70-8) exhibiting unique coordination chemistry distinct from simple primary amines or polyamines.[1] Unlike linear polyamines, AEPD utilizes a hybrid N,O-donor set , capable of forming tridentate chelates that bridge the gap between hard (oxygen) and borderline (nitrogen) donors.[1]
This guide analyzes the thermodynamic stability of AEPD complexes, distinguishing between formation stability (equilibrium constants,
Chemical Identity & Coordination Mechanics
Ligand Architecture
AEPD is a structural analog of Tris (tris(hydroxymethyl)aminomethane), where one hydroxymethyl group is replaced by an ethyl group.[1] This substitution increases lipophilicity and alters the steric profile around the nitrogen donor.
-
Basicity (
): (at 25°C).[1] The ethyl group exerts a positive inductive effect (+I), slightly modifying the basicity compared to Tris ( 8.07). -
Donor Atoms:
-
Primary Amine (N): The principal anchor for metal binding.
-
Hydroxyl Groups (O): Act as ancillary donors. While neutral alcohols are weak ligands, deprotonation at high pH allows for strong alkoxide coordination, forming stable 5-membered chelate rings.[1]
-
Chelation Topology
AEPD acts primarily as a bidentate or tridentate ligand. The formation of 5-membered chelate rings (M-N-C-C-O) is the driving force for thermodynamic stability.
Figure 1: Coordination topology of AEPD. The amine nitrogen is the primary donor, while hydroxyl groups participate in chelation, significantly enhancing stability via the entropy-driven chelate effect.
Thermodynamic Stability Profile
Formation Constants ( )
The thermodynamic stability of AEPD complexes is governed by the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn).[1] Due to the steric bulk of the ethyl group and the lower donor strength of neutral oxygen, AEPD complexes generally exhibit lower stability constants than pure polyamines (like ethylenediamine) but higher stability than monodentate amines due to the chelate effect.
| Metal Ion | Stoichiometry | Geometry | Stability Character |
| Cu(II) | 1:1, 1:2 | Distorted Octahedral | High. Jahn-Teller distortion favors strong equatorial binding of the amine and one hydroxyl.[1] |
| Ni(II) | 1:1, 1:2 | Octahedral | Moderate. Often forms paramagnetic complexes; 1:2 complexes are common. |
| Co(II) | 1:1 | Tetrahedral/Octahedral | Moderate. Susceptible to oxidation to Co(III) which locks the ligand kinetically. |
| Zn(II) | 1:1 | Tetrahedral | Low-Moderate. Flexible geometry allows adaptation to AEPD's steric bulk.[1] |
Note: Specific
Thermal & Oxidative Stability
Distinct from complex formation, AEPD itself shows robust thermal stability, a critical feature for industrial applications (e.g., CO
-
Decomposition Onset: TGA analysis indicates AEPD complexes are thermally stable up to 150–180°C .
-
Degradation: Above 250°C, ligand decomposition occurs, typically yielding metal oxides (CuO, CoO).[3]
-
Oxidative Resistance: AEPD is more resistant to oxidative degradation than monoethanolamine (MEA), reducing the formation of corrosive byproducts.
Experimental Protocols (Methodology)
To generate authoritative stability data for drug filings or process design, the following protocols must be employed.
Potentiometric Titration (The Gold Standard)
This method determines the precise stability constants (
Reagents:
-
Ligand Solution: 2-5 mM AEPD in degassed ultrapure water.
-
Metal Salt: High-purity nitrate or perchlorate salts (avoid chlorides to prevent halo-complex interference).[1]
-
Ionic Strength Adjuster: 0.1 M KNO
or NaClO . -
Titrant: Carbonate-free NaOH (standardized).[1]
Workflow:
-
Calibration: Calibrate the glass electrode slope using standard buffers (pH 4.0, 7.0, 10.0) and verify with a strong acid-strong base titration to determine
.[1] -
Ligand Protonation: Titrate AEPD alone with HCl to determine exact
values under experimental conditions ( , ). -
Complex Titration: Titrate mixtures of Metal:AEPD (ratios 1:1, 1:2, 1:4) with NaOH.
-
Data Analysis: Use Hyperquad or PSEQUAD software to fit the potentiometric curves and refine
values.
Figure 2: Automated potentiometric titration workflow for determining stability constants.
Isothermal Titration Calorimetry (ITC)
For a complete thermodynamic profile (
-
Setup: Inject metal solution into a cell containing AEPD buffer.
-
Output: Direct measurement of heat released/absorbed (
). -
Insight: AEPD complexation is typically exothermic (
) and entropy-driven ( ) due to the release of coordinated water molecules (chelate effect).[1]
Applications & Biological Relevance[1][2][3][4]
Metallodrug Development
AEPD's ability to form stable, yet reversible, complexes makes it a candidate for:
-
Anticancer Agents: Rh(III)-AEPD and Cd(II)-AEPD complexes have shown cytotoxicity against HEPG2 liver cancer cell lines.[1][4] The ligand's lipophilicity (ethyl group) assists in membrane permeability.
-
Antimicrobial Activity: Cu(II) and Co(II) complexes of AEPD derivatives (Schiff bases) exhibit potent activity against Bacillus cereus and Salmonella typhi.[1][3]
Industrial Chelation
-
CO
Capture: AEPD is used as a steric hindered amine promoter. Its metal-complexing ability is a secondary trait that must be managed to prevent corrosion of steel equipment (via Fe chelation).[1] -
Nerve Regeneration: Compositions containing AEPD have been explored for promoting nerve regeneration, where pH control and metal ion homeostasis (Ca
, Zn ) are critical.[1]
References
-
PubChem. 2-Amino-2-ethyl-1,3-propanediol (Compound Summary). National Library of Medicine. Available at: [Link][1]
-
Malleswarareddy, P., et al. (2021).[3] Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes.[5] European Journal of Biomedical and Pharmaceutical Sciences.[3] Available at: [Link][1][3]
-
Hamborg, E. S., & Versteeg, G. F. (2009). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K.[6] Journal of Chemical & Engineering Data. Available at: [Link][1]
-
NIST Chemistry WebBook. 2-Amino-2-ethyl-1,3-propanediol Thermochemical Data.[1][7] Standard Reference Data.[7] Available at: [Link][1]
Sources
- 1. Epibatidine | C11H13ClN2 | CID 854023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-2-ethyl-1,3-propanediol | C5H13NO2 | CID 8282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
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- 7. 2-Amino-2-ethyl-1,3-propanediol [webbook.nist.gov]
N,N-Bis(2-aminoethyl)-1,3-propanediamine refractive index and density
An In-depth Technical Guide to the Physical Properties of N,N-Bis(2-aminoethyl)-1,3-propanediamine: Refractive Index and Density
Authored by a Senior Application Scientist
This guide provides a detailed examination of two critical physical properties of N,N-Bis(2-aminoethyl)-1,3-propanediamine—refractive index and density. Intended for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to offer a comprehensive understanding of the principles, methodologies, and applications of these parameters. The accurate determination of such fundamental properties is paramount for ensuring consistency, purity, and performance in research and manufacturing settings.
N,N-Bis(2-aminoethyl)-1,3-propanediamine, also known by synonyms such as 1,4,8,11-Tetraazaundecane, is a polyamine compound recognized for its utility as a high-affinity chelating agent for metal ions like Cu(II) and as a reagent in the synthesis of various resins and chemical structures.[1][2][3] Its physical characteristics are foundational to its application, influencing everything from reaction kinetics to formulation stability.
Core Physical and Chemical Properties
A precise understanding of the compound's properties is the first step in any rigorous scientific application. The table below summarizes the key physical data for N,N-Bis(2-aminoethyl)-1,3-propanediamine, compiled from authoritative chemical data sources.
| Property | Value | Conditions |
| Refractive Index (n/D) | 1.494[1][4][5] | 20 °C |
| Density | 0.96 g/mL[1][2][4][5] | 25 °C |
| Boiling Point | 142-145 °C[2][4][5] | 8 mmHg |
| Molecular Formula | C₇H₂₀N₄[4][5][6] | |
| Molecular Weight | 160.26 g/mol [4][5][7] | |
| CAS Number | 4741-99-5[1][6][7] |
Part 1: Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light propagates through a material.[8] It is a fundamental property that is highly sensitive to temperature, wavelength, and the concentration of dissolved substances, making it an invaluable tool for quality control and concentration analysis in chemical processes.[8][9][10]
Expertise & Experience: The Principle of Measurement
The measurement of refractive index is based on Snell's Law, which relates the angle of incidence and refraction of light as it passes through the interface between two media. For a liquid sample like N,N-Bis(2-aminoethyl)-1,3-propanediamine, a modern digital refractometer is the instrument of choice. These instruments use a light-emitting diode (LED) to direct a beam of light onto a prism in contact with the sample. The angle at which the light is totally reflected (the critical angle) is detected by a high-resolution sensor array. This critical angle is directly related to the refractive index of the sample.
The causality behind using a temperature-controlled system is critical: a substance's density changes with temperature, which in turn alters the speed of light passing through it. Therefore, maintaining a constant, specified temperature (typically 20°C for refractive index reporting) is non-negotiable for achieving reproducible and accurate results.
Experimental Protocol: Measurement with a Digital Refractometer
This protocol outlines a self-validating system for the accurate measurement of refractive index.
-
System Preparation and Calibration:
-
Step 1a: Power on the digital refractometer and allow it to stabilize for at least 15-20 minutes.
-
Step 1b: Set the instrument's internal temperature control to 20.0 ± 0.1 °C. This is the standard temperature for reporting the refractive index (n20/D).
-
Step 1c (Validation): Calibrate the instrument using a certified standard. Place a few drops of deionized water onto the clean, dry prism surface. The instrument should read the known refractive index of water at 20°C (1.3330). If the reading deviates, perform a one-point calibration as per the manufacturer's instructions. This step ensures the trustworthiness of all subsequent measurements.
-
-
Sample Measurement:
-
Step 2a: Clean the prism surface meticulously with a soft, lint-free tissue using ethanol or isopropanol to remove any residues from the calibration standard. Dry the surface completely.
-
Step 2b: Using a clean pipette, apply approximately 0.5 mL of the N,N-Bis(2-aminoethyl)-1,3-propanediamine sample onto the prism, ensuring the entire surface is covered.
-
Step 2c: Close the instrument's cover to prevent evaporation and allow the sample to thermally equilibrate for 60-90 seconds. The instrument's software will typically indicate when the temperature is stable.
-
Step 2d: Initiate the measurement. Record the refractive index value displayed to four decimal places once the reading stabilizes.
-
-
Post-Measurement and Cleaning:
-
Step 3a: Remove the sample from the prism using a soft tissue.
-
Step 3b: Thoroughly clean the prism with an appropriate solvent (e.g., ethanol) and dry it completely. A clean system is essential to prevent cross-contamination and ensure the accuracy of future measurements.
-
Visualization: Refractive Index Workflow
Caption: Workflow for Refractive Index Measurement.
Part 2: Determination of Density
Density, the mass of a substance per unit volume, is another cornerstone physical property. It is fundamental for converting between mass and volume, essential in formulation and manufacturing, and serves as a reliable indicator of a substance's purity.
Expertise & Experience: The Principle of Measurement
Modern, high-precision density measurements are performed using an oscillating U-tube densitometer.[11][12] This technology offers significant advantages in accuracy, speed, and sample volume over older methods like pycnometry. The core of the instrument is a U-shaped borosilicate glass tube that is electronically excited to oscillate at its natural frequency.
The causality is as follows: when the tube is filled with a sample, its total mass changes, which in turn alters the oscillation frequency. The instrument measures this change in frequency with extreme precision and, based on prior calibration, calculates the density of the sample. As with refractive index, density is highly dependent on temperature, so precise thermal control (typically to ±0.01°C) is integrated into the instrument and is crucial for accuracy.[13]
Experimental Protocol: Measurement with an Oscillating U-Tube Densitometer
This protocol ensures a self-validating system for density determination.
-
System Preparation and Calibration:
-
Step 1a: Turn on the densitometer and its integrated temperature control system. Set the target temperature to 25.00 ± 0.01 °C. Allow the instrument to stabilize.
-
Step 1b (Validation): Perform a two-point calibration.
-
Point 1 (Air): Ensure the U-tube is perfectly clean and dry. Run an "Air Check" or "Air Calibration." The instrument will measure the frequency of the empty tube and should yield a density value of air at the set temperature and local atmospheric pressure (approx. 0.0012 g/cm³).
-
Point 2 (Water): Inject high-purity, degassed deionized water into the U-tube. The instrument should read the known density of water at 25°C (0.99704 g/cm³). If the readings for air and water are outside the manufacturer's specifications, a full calibration must be performed.
-
-
-
Sample Measurement:
-
Step 2a: After a successful water check, thoroughly dry the U-tube by flushing it with a volatile solvent (like acetone or ethanol) followed by a stream of dry air until the empty tube density reading is stable and correct.
-
Step 2b: Using a clean, dry syringe, inject the N,N-Bis(2-aminoethyl)-1,3-propanediamine sample into the U-tube. Ensure the injection is slow and steady to avoid introducing air bubbles, which are a primary source of error.
-
Step 2c: Allow the sample to thermally equilibrate within the U-tube. The instrument will indicate when both the temperature and the density reading are stable.
-
Step 2d: Record the stable density value, typically to four or five decimal places.
-
-
Post-Measurement and Cleaning:
-
Step 3a: Eject the sample from the U-tube into a waste container.
-
Step 3b: Clean the U-tube by flushing it with an appropriate solvent that is miscible with the sample and easily evaporated (e.g., ethanol), followed by a final rinse with acetone.
-
Step 3c: Dry the tube completely with a stream of dry air, preparing it for the next sample.
-
Visualization: Density Measurement Workflow
Caption: Workflow for Density Measurement.
References
-
Density and viscosity measurements of aqueous amines at high pressures: DEA-water, DMAE-water and TEA. [Link]
-
Refractive index modification of Amine groups versus their thicknesses - ResearchGate. [Link]
-
Viscosity and density measurements of aqueous amines at high pressures: MDEA-water - UVaDOC Principal. [Link]
-
Density, Viscosity, and Excess Properties of MDEA + H2O, DMEA + H2O, and DEEA + H2O Mixtures - MDPI. [Link]
-
N,N′-Bis(2-aminoethyl)-1,3-propanediamine, 1 X 1 g (333131-1G) - Alkali Scientific. [Link]
-
Density and viscosity measurements of aqueous amines at high pressures: DEA-water, DMAE-water and TEA-water mixtures | Request PDF - ResearchGate. [Link]
-
Viscosity and density measurements of aqueous amines at high pressures: MDEA-water and MEA-water mixtures for CO2 capture - Semantic Scholar. [Link]
-
Refractive Index as a PAT Tool to Monitor Solid Phase Oligonucleotide Synthesis - Turtl. [Link]
-
N,N-bis(2-aminoethyl)-1,3-propanediamine | CAS#:13002-64-7 | Chemsrc. [Link]
-
Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC. [Link]
-
N-(2-aminoethyl)-1,3-propanediamine - PubChem. [Link]
-
Refractive Index Measurement: A flexible solution for liquid chemical sensing - Vaisala. [Link]
-
1,3-Propanediamine, N,N'-bis(2-aminoethyl)- | SIELC Technologies. [Link]
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- 2. alkalisci.com [alkalisci.com]
- 3. 4741-99-5 Cas No. | N,N'-Bis(2-aminoethyl)propane-1,3-diamine | Apollo [store.apolloscientific.co.uk]
- 4. thomassci.com [thomassci.com]
- 5. 4741-99-5 CAS MSDS (N,N'-Bis(2-aminoethyl)-1,3-propanediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 7. N,N′-二(2-氨乙基)-1,3-丙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 9. Refractive Index as a PAT Tool to Monitor Solid Phase Oligonucleotide Synthesis - Oligonucleotide CMC Strategies - Gated [turtlmedia.informa.com]
- 10. Refractive Index Measurement: A flexible solution for liquid chemical sensing | Vaisala [vaisala.com]
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- 12. researchgate.net [researchgate.net]
- 13. uvadoc.uva.es [uvadoc.uva.es]
1,3-Bis(2-aminoethylamino)propane safety data sheet SDS
Technical Safety & Handling Guide: 1,3-Bis(2-aminoethylamino)propane
Part 1: Chemical Identity & Research Context
1,3-Bis(2-aminoethylamino)propane (CAS: 4741-99-5), commonly referred to in coordination chemistry as 2,3,2-tet , is a linear tetraamine. Unlike simple aliphatic amines, its specific structure—two ethylenediamine units linked by a propyl chain—grants it unique chelating properties.
In drug development and biological research, this compound is not merely a solvent or base; it is a potent transition metal chelator . Its primary utility lies in its high affinity for Copper(II) [Cu²⁺], Nickel(II) [Ni²⁺], and Zinc(II) [Zn²⁺].
Core Applications in R&D:
-
Metalloprotein Inhibition: Used to induce copper deficiency in cell lines (e.g., HL-60) to study the regulation of metalloenzymes like cytochrome c oxidase. By sequestering intracellular copper, it acts as a pharmacological tool to modulate oxidative phosphorylation.
-
Ligand Chemistry: Serves as a flexible tetradentate ligand in the synthesis of metallodrug candidates, particularly in the development of macrocyclic contrast agents or radiopharmaceuticals where kinetic stability of the metal complex is paramount.
-
Polymer Synthesis: Acts as a cross-linking agent in the formation of polysuccinimide-based resins and hydrogels.
| Property | Data |
| CAS Number | 4741-99-5 |
| Synonyms | N,N'-Bis(2-aminoethyl)-1,3-propanediamine; 2,3,2-tet; 1,4,8,11-Tetraazaundecane |
| Molecular Formula | C₇H₂₀N₄ |
| Molecular Weight | 160.26 g/mol |
| Physical State | Viscous, colorless to pale yellow liquid |
| Boiling Point | 142–145 °C (at 8 mmHg) |
| Density | 0.96 g/mL at 25 °C |
| pKa Values | ~10.2, 9.4, 7.5, 5.8 (Stepwise protonation) |
Part 2: Hazard Profiling & Toxicology
Signal Word: DANGER
While standard SDSs classify this compound as Corrosive (Category 1B) , researchers must understand the mechanism of toxicity to implement effective barriers.
Chemical Burn Mechanism (Alkaline Hydrolysis)
Unlike acid burns, which coagulate proteins and form a barrier (eschar), amines like 1,3-Bis(2-aminoethylamino)propane induce liquefactive necrosis . The high pH saponifies cell membrane lipids and denatures proteins, allowing the chemical to penetrate deeper into tissue rapidly.
-
Ocular Risk: Immediate, irreversible corneal opacification and potential blindness upon contact.
-
Dermal Risk: Deep tissue destruction may occur before pain is perceived due to nerve damage.
Biochemical Toxicity (Chelation)
Systemic absorption leads to acute chelation toxicity. The molecule strips essential metal ions (Ca²⁺, Zn²⁺, Cu²⁺) from metalloproteins and signaling gradients.
-
Hypocalcemia: Rapid binding of serum calcium can lead to tetany and cardiac arrhythmias.
-
Respiratory Sensitization: Like many polyamines (e.g., ethylenediamine), vapors may induce asthma-like symptoms or sensitization (Type I hypersensitivity).
Part 3: Engineering Controls & PPE
Reliance on standard "lab safety" is insufficient. The high viscosity and low vapor pressure reduce inhalation risk unless heated or aerosolized, but contact risk remains critical.
Hierarchy of Controls (Visualized)
Caption: Prioritized control strategies for handling reactive polyamines.
Specific PPE Recommendations:
-
Gloves: Do NOT use standard latex.
-
Respiratory: If heating or spraying, use a full-face respirator with an ABEK (Amine/Organic Vapor) cartridge.
Part 4: Operational Protocols
Protocol A: Safe Storage & Handling
Causality: 1,3-Bis(2-aminoethylamino)propane is hygroscopic and absorbs CO₂ from the air to form carbamates (white crusts), which alters stoichiometry in precise chelation experiments.
-
Atmosphere: Store under inert gas (Nitrogen or Argon).
-
Container: Keep in tightly sealed glass or HDPE containers. Avoid aluminum or copper fittings (corrosion risk).
-
Transfer: Use a syringe or cannula transfer technique for anhydrous applications to prevent air exposure and spills.
Protocol B: Emergency Response Decision Tree
Caption: Immediate response workflow for acute amine exposure.
Part 5: Experimental Application (Chelation Study)
Scenario: Preparing a 10 mM stock solution for Cu-depletion in HL-60 cells.
Self-Validating Protocol:
-
Calculation:
-
Solvent Choice: Use PBS (Phosphate Buffered Saline) or HEPES. Avoid unbuffered water as the amine will raise pH drastically (~pH 11-12), causing cell lysis independent of chelation.
-
pH Adjustment (Critical Step):
-
Dissolve 2,3,2-tet in 80% of final volume.
-
Validation: Measure pH. It will be basic.
-
Slowly add HCl (1M) to adjust pH to 7.4. Note: The solution will heat up (exothermic neutralization).
-
Bring to final volume.
-
Sterilization: Filter sterilize (0.22 µm PES membrane). Do not autoclave (thermal degradation risk).
-
Part 6: Disposal & Environmental Impact[12][13]
-
Ecotoxicity: Harmful to aquatic life with long-lasting effects.[7] Do not discharge into drains.[8] The high pH is acutely toxic to fish/bacteria.
-
Disposal Method:
-
Collect in a dedicated "Basic/Alkaline Organic" waste stream.
-
If neutralization is required by local EHS: Dilute carefully with water, then neutralize with dilute Hydrochloric Acid to pH 7–8 before disposal via chemical waste contractor.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78479, N,N'-Bis(2-aminoethyl)-1,3-propanediamine. Retrieved from [Link]
-
Raymond, L. J., et al. (2004). Supplemental ascorbate or alpha-tocopherol induces cell death in Cu-deficient HL-60 cells. Experimental Biology and Medicine. (Demonstrating use as Cu-chelator). Retrieved from [Link]
Sources
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- 2. cs-nri.com [cs-nri.com]
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- 4. aksci.com [aksci.com]
- 5. N,N -Bis(2-aminoethyl)-1,3-propanediamine 97 4741-99-5 [sigmaaldrich.com]
- 6. N1,N1-Bis(2-aminoethyl)-1,3-propanediamine | C7H20N4 | CID 9898906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. parker.com [parker.com]
- 8. miller-stephenson.com [miller-stephenson.com]
Methodological & Application
stoichiometric calculation for AEPD epoxy curing agent
An Application Note and Protocol for the Stoichiometric Calculation of 2-Amino-2-ethyl-1,3-propanediol (AEPD) as an Epoxy Curing Agent
Authored by: A Senior Application Scientist
Abstract
The performance of a cured epoxy resin system is fundamentally dictated by its cross-linked network structure, which is a direct consequence of the chemical reaction between the epoxy resin and a curing agent. Achieving the optimal stoichiometric balance between these components is paramount for developing materials with desired thermal, mechanical, and chemical resistance properties. This application note provides a detailed guide for researchers and formulation scientists on the principles and practice of stoichiometric calculations for epoxy systems cured with 2-Amino-2-ethyl-1,3-propanediol (AEPD), a multifunctional amine curing agent. We will delve into the theoretical underpinnings of Epoxy Equivalent Weight (EEW) and Amine Hydrogen Equivalent Weight (AHEW), present a step-by-step protocol for calculating the precise mix ratio, and discuss methods for experimental validation.
Introduction: The Criticality of Stoichiometry in Epoxy Systems
Epoxy resins are a versatile class of thermosetting polymers known for their exceptional adhesion, chemical resistance, and mechanical strength. These properties are realized through a process called curing, where the liquid resin is converted into a solid, three-dimensional network. This transformation is initiated by a curing agent, or hardener, which reacts with the epoxide groups of the resin.[1]
Among the most widely used curing agents are amines, which offer a broad range of reactivities and impart a diverse set of properties to the final cured product.[2] The reaction mechanism involves the nucleophilic attack of the amine's active hydrogen on the carbon atom of the epoxy ring, leading to ring-opening and the formation of a covalent bond.[3] For a complete and optimal cure, it is essential that the number of reactive epoxy groups is stoichiometrically matched with the number of reactive amine hydrogens. As a general rule, a 1:1 stoichiometric ratio of amine hydrogen to epoxide groups is targeted to ensure maximum stability and performance of the product.[2][4][5][6]
This guide focuses on 2-Amino-2-ethyl-1,3-propanediol (AEPD), a unique curing agent possessing a primary amine and two primary hydroxyl groups.[7] While the primary amine provides the main curing functionality at ambient or slightly elevated temperatures, the hydroxyl groups can contribute to improved adhesion and potentially participate in further reactions at higher temperatures. The precise calculation of the AEPD-to-epoxy ratio is the first and most critical step in harnessing the full potential of this curing agent.
Theoretical Framework: Understanding the Reactants
A successful stoichiometric calculation hinges on a clear understanding of the key parameters of both the epoxy resin and the amine curing agent.
The Epoxy Resin and Epoxy Equivalent Weight (EEW)
The defining feature of an epoxy resin is the presence of one or more epoxide (or oxirane) rings. The most common epoxy resins are diglycidyl ethers of bisphenol A (DGEBA).[2][8][9] The reactivity of the resin is quantified by its Epoxy Equivalent Weight (EEW) , which is defined as the mass of resin in grams that contains one mole of epoxy groups.[10]
EEW is a critical value for any formulation calculation and is typically provided on the manufacturer's technical data sheet. However, for quality control or when using uncharacterized resins, the EEW must be determined experimentally. The standard method for this is through titration, as described in ASTM D1652.[10][11]
AEPD and its Active Hydrogen Equivalent Weight (AHEW)
2-Amino-2-ethyl-1,3-propanediol (AEPD) is the designated curing agent in this protocol. Its chemical structure is shown below:
Structure of 2-Amino-2-ethyl-1,3-propanediol (AEPD)
The curing reaction with epoxy resins primarily involves the two hydrogens on the primary amine (-NH₂) group.[1][3] Therefore, AEPD has two active hydrogens available for the primary curing reaction.
The corresponding parameter for the amine curing agent is the Amine Hydrogen Equivalent Weight (AHEW) . This is defined as the mass of the curing agent in grams that contains one mole of active amine hydrogens.[3][14] The AHEW can be calculated from the molecular weight (MW) of the amine and the number of active hydrogens per molecule.
Formula for AHEW Calculation: AHEW = (Molecular Weight of Amine) / (Number of Active Hydrogens)[9][15]
For AEPD: AHEW = 119.16 g/mol / 2 = 59.58 g/eq
This calculated AHEW is the cornerstone for determining the correct mix ratio.
Core Protocol: Stoichiometric Mix Ratio Calculation
This section provides a step-by-step methodology for calculating the precise amount of AEPD required to cure a given epoxy resin.
Step 1: Gather Reactant Information
Before any calculation, you must have the EEW of your epoxy resin and the AHEW of AEPD.
| Parameter | Value Source |
| Epoxy Equivalent Weight (EEW) | Manufacturer's Technical Data Sheet or experimental determination (e.g., ASTM D1652).[11] |
| Amine Hydrogen Equivalent Weight (AHEW) | Calculated from the molecular structure (59.58 g/eq for pure AEPD). |
Step 2: Calculate the Mix Ratio in Parts per Hundred Resin (phr)
The most common way to express the mix ratio in epoxy formulations is in parts per hundred resin (phr) , which denotes the weight of curing agent needed for 100 parts by weight of the epoxy resin.[15][16]
The formula to calculate the phr for a 1:1 stoichiometric ratio is:
phr = (AHEW / EEW) * 100 [3][16]
This formula ensures that for every 100 grams of epoxy resin, you are adding the precise weight of AEPD needed to provide one active amine hydrogen for every epoxy group.
Step 3: A Worked Example
Let's apply this protocol to a common scenario.
-
Epoxy Resin: A standard liquid DGEBA resin with an EEW = 190 g/eq .[2][17]
-
Curing Agent: 2-Amino-2-ethyl-1,3-propanediol (AEPD) with an AHEW = 59.58 g/eq .
Calculation:
phr of AEPD = (59.58 g/eq / 190 g/eq) * 100
phr of AEPD = 0.3136 * 100
phr of AEPD = 31.36
Result: To achieve a full stoichiometric cure, you would need to mix 31.36 grams of AEPD for every 100 grams of the DGEBA epoxy resin .
Data Summary Table
| Component | Parameter | Value |
| Epoxy Resin | EEW | 190 g/eq |
| Curing Agent | AHEW | 59.58 g/eq |
| Calculated Mix Ratio | phr | 31.36 |
Visualization of Workflow and Reaction
Visual aids can clarify complex processes. Below are diagrams representing the calculation workflow and the fundamental chemical reaction.
Caption: Stoichiometric Calculation Workflow.
Sources
- 1. Thermoset Cure Chemistry Part 3: Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. pcimag.com [pcimag.com]
- 3. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. specialchem.com [specialchem.com]
- 5. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. threebond.co.jp [threebond.co.jp]
- 7. Suzhou Health Chemicals Co., Ltd.-2-Amino-2-Ethyl-1,3-Propanediol; AEPD [healthchems.com]
- 8. ulprospector.com [ulprospector.com]
- 9. kinampark.com [kinampark.com]
- 10. Epoxy value - Wikipedia [en.wikipedia.org]
- 11. metrohm.com [metrohm.com]
- 12. AEPD™ 85 [advancionsciences.com]
- 13. 2-Amino-2-ethyl-1,3-propanediol [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
Strategic Separation of 1,3-Propanediamine Derivatives: Overcoming Polarity and Detection Challenges
Executive Summary
1,3-Propanediamine (PDA) and its derivatives (e.g., polyamines, norspermidine, and lipophilic biocides like N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine) present a unique "duality" challenge in liquid chromatography.[1] The core diamine structure is highly polar, basic, and lacks a UV chromophore, making standard C18 retention and UV detection impossible. Conversely, its pharmaceutical and industrial derivatives often possess amphiphilic tails that cause severe peak tailing due to secondary silanol interactions.
This guide provides three distinct, validated protocols to address these specific physicochemical properties:
-
Pre-Column Derivatization (Benzoylation): For robust UV-Vis quantification of the polar core.
-
HILIC-MS/CAD: For high-throughput analysis of polar metabolites without derivatization.[1]
-
Mixed-Mode Chromatography: For amphiphilic derivatives (e.g., long-chain N-alkylated PDAs).
Method Selection Strategy
The choice of method depends entirely on the lipophilicity of your specific derivative and the detector available. Use the decision tree below to select the correct protocol.
Figure 1: Decision Matrix for selecting the optimal separation strategy based on analyte structure and detection limits.
Protocol A: Benzoyl Chloride Derivatization (RP-HPLC-UV)
Best For: Quantifying 1,3-PDA, Putrescine, and Spermidine using standard UV detectors.[1] Mechanism: The Schotten-Baumann reaction converts the polar, non-UV absorbing amine into a hydrophobic benzamide derivative, enabling C18 retention and strong absorbance at 254 nm.
Reagents & Preparation[2][3][4]
-
Derivatizing Agent: Benzoyl Chloride (2% v/v in Methanol).[2] Prepare fresh.
-
Base: 2M Sodium Hydroxide (NaOH).
-
Extraction Solvent: Diethyl Ether or Chloroform.
Step-by-Step Derivatization Workflow
-
Aliquot: Transfer 200 µL of sample (aqueous standard or plasma supernatant) into a 1.5 mL centrifuge tube.
-
Alkalinize: Add 100 µL of 2M NaOH. Vortex. (High pH is critical to keep the amine unprotonated for nucleophilic attack).
-
React: Add 50 µL of Benzoyl Chloride solution.
-
Incubate: Vortex immediately and incubate at 25 °C for 20 minutes .
-
Quench: Add 400 µL of Saturated NaCl to stop the reaction and increase ionic strength (salting out).
-
Extract: Add 500 µL of Diethyl Ether. Vortex vigorously for 1 minute.
-
Recover: Centrifuge at 10,000 x g for 3 minutes. Transfer the organic (top) layer to a fresh vial.
-
Dry & Reconstitute: Evaporate to dryness under Nitrogen. Reconstitute in 200 µL Mobile Phase .
Chromatographic Conditions[2][4]
| Parameter | Setting |
| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water (0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% → 60% B; 15-20 min: 60% → 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Benzoyl chromophore) |
| Temperature | 30 °C |
Protocol B: HILIC-MS/CAD (Direct Analysis)[1]
Best For: Polar derivatives, polyamine metabolic profiling, and high-throughput screening where derivatization is impractical.[1] Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines via a water-rich layer on the silica surface.[1]
Critical Success Factors
-
Buffer pH: Must be acidic (pH 3.0–4.0) to ensure the amine is protonated (
). -
Ionic Strength: Ammonium Formate (10–20 mM) is required to shield secondary ionic interactions and maintain peak symmetry.
-
Sample Diluent: Must be high organic (e.g., 80% ACN) to prevent peak distortion upon injection.
Chromatographic Conditions[5][6]
| Parameter | Setting |
| Column | Amide-HILIC (e.g., Waters BEH Amide or TSKgel Amide-80), 100 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 20 mM Ammonium Formate in Water (pH 3.0 with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic 85% B or Gradient 90% → 60% B over 10 mins |
| Flow Rate | 0.3 mL/min |
| Detection | ESI-MS (Positive Mode) or Charged Aerosol Detector (CAD) |
| MS Transitions | 1,3-PDA: [M+H]+ 75.1 m/z |
Protocol C: Mixed-Mode Separation (Amphiphilic Derivatives)
Best For: N-alkylated derivatives (e.g., biocides like N-dodecyl-1,3-propanediamine) that are too hydrophobic for HILIC but tail severely on C18 due to silanol interactions.[1] Mechanism: Uses a column with both hydrophobic (C18) and Cation Exchange (SCX) ligands. The SCX retains the amine headgroup, while the C18 retains the alkyl tail.
Figure 2: Mechanism of action for Mixed-Mode chromatography on amphiphilic diamines.
Chromatographic Conditions[2][3][4][5][6][7][8][9][10]
| Parameter | Setting |
| Column | Mixed-Mode RP/SCX (e.g., SIELC Primesep 100 or 200), 150 x 4.6 mm |
| Mobile Phase | ACN / Water / 0.1% TFA (Gradient) |
| Gradient Strategy | Increase ACN to elute the hydrophobic tail; Increase Acid/Buffer to elute the amine head group.[1] |
| Typical Run | 0-15 min: 30% ACN → 80% ACN (keeps acid constant at 0.1%) |
| Detection | ELSD, CAD, or UV (210 nm if double bonds present in tail) |
References
-
Mondin, A., et al. (2014).[4] "Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques." Chemosphere.
-
Wongyai, S., et al. (1988).[5] "HPLC analysis of polyamines and their acetylated derivatives... using benzoyl chloride."[2][3][6][5] Biomedical Chromatography.
-
SIELC Technologies. "Separation of 1,3-Propanediamine Derivatives on Mixed-Mode Columns." Application Library.
-
Thermo Fisher Scientific. "HILIC Separations Technical Guide."
Sources
- 1. N-(3-Aminopropyl)-1,3-propanediamine (Norspermidine) | SIELC Technologies [sielc.com]
- 2. iiste.org [iiste.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC analysis of polyamines and their acetylated derivatives in the picomole range using benzoyl chloride and 3,5-dinitrobenzoyl chloride as derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis and Application of Cu(II) Complexes with N,N-Bis(2-aminoethyl)-1,3-propanediamine: A Guide for Researchers
Introduction: The Versatility of Polyamines in Coordination Chemistry
The field of bioinorganic chemistry has long been fascinated by the interaction of metal ions with biological macromolecules. Polyamines, with their multiple nitrogen donor sites, serve as excellent ligands for a variety of metal ions, including copper(II). N,N-Bis(2-aminoethyl)-1,3-propanediamine is a linear tetradentate polyamine that can effectively chelate metal ions, forming stable complexes. The resulting copper(II) complexes have garnered significant interest due to their potential applications in drug development and material science. Their cytotoxic, antimicrobial, and catalytic properties make them a compelling subject of study for researchers and drug development professionals.[1][2]
This document provides a comprehensive guide to the preparation, characterization, and potential applications of Cu(II) complexes with N,N-Bis(2-aminoethyl)-1,3-propanediamine. The protocols and insights provided herein are designed to be a valuable resource for scientists exploring the potential of these fascinating coordination compounds.
Synthesis of a Representative Cu(II) Complex
The synthesis of copper(II) complexes with polyamine ligands is typically a straightforward process involving the reaction of a copper(II) salt with the ligand in a suitable solvent. The following protocol outlines a general method for the preparation of a mononuclear Cu(II) complex with N,N-Bis(2-aminoethyl)-1,3-propanediamine.
Conceptual Workflow for Synthesis
Caption: A generalized workflow for the synthesis of a Cu(II) complex with N,N-Bis(2-aminoethyl)-1,3-propanediamine.
Detailed Experimental Protocol
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
N,N-Bis(2-aminoethyl)-1,3-propanediamine
-
Methanol (reagent grade)
-
Diethyl ether (reagent grade)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask
-
Schlenk line or vacuum oven
Procedure:
-
Preparation of the Copper(II) Solution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of copper(II) chloride dihydrate in 20 mL of methanol with gentle stirring. The solution should turn a characteristic blue-green color.
-
Preparation of the Ligand Solution: In a separate beaker, dissolve 1.0 mmol of N,N-Bis(2-aminoethyl)-1,3-propanediamine in 20 mL of methanol.
-
Complexation: Slowly add the ligand solution to the copper(II) chloride solution dropwise using a dropping funnel over a period of 15-20 minutes with continuous stirring at room temperature. A color change and the formation of a precipitate are typically observed.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.
-
Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Purification: Wash the collected solid with small portions of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.
-
Drying: Dry the purified complex under vacuum for several hours to obtain a fine powder.
Expected Observations and Rationale:
-
The 1:1 molar ratio of Cu(II) to the tetradentate ligand is chosen to favor the formation of a mononuclear complex.
-
Methanol is a common solvent for both the copper salt and the polyamine ligand, facilitating a homogeneous reaction mixture.
-
The slow addition of the ligand solution helps to control the reaction rate and promote the formation of well-defined crystals.
-
Washing with a non-coordinating solvent like diethyl ether helps to remove residual methanol and facilitates the drying process.
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
N,N-Bis(2-aminoethyl)-1,3-propanediamine is corrosive and can cause skin burns and eye damage. Handle with care in a well-ventilated fume hood.
-
Copper salts are harmful if swallowed and can cause skin and eye irritation.
-
Methanol and diethyl ether are flammable. Avoid open flames and work in a well-ventilated area.
Characterization of the Cu(II) Complex
A thorough characterization of the synthesized complex is crucial to confirm its structure and purity. The following techniques are commonly employed:
Spectroscopic Techniques
| Technique | Purpose | Expected Observations & Interpretation |
| Infrared (IR) Spectroscopy | To identify the coordination of the ligand to the metal center. | A shift in the N-H stretching and bending vibrations of the amine groups in the ligand upon coordination to the Cu(II) ion. The appearance of new bands in the low-frequency region (400-600 cm⁻¹) can be attributed to Cu-N stretching vibrations. |
| UV-Visible (UV-Vis) Spectroscopy | To study the electronic transitions and determine the coordination geometry of the Cu(II) ion. | A broad d-d transition band in the visible region (typically 500-700 nm) is characteristic of d⁹ Cu(II) complexes. The position and shape of this band can provide information about the coordination environment (e.g., square planar, distorted octahedral). |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | To probe the paramagnetic nature of the Cu(II) center and provide further details on the coordination geometry. | For a d⁹ system like Cu(II), an EPR spectrum is expected. The g-values (g |
Structural and Analytical Techniques
| Technique | Purpose | Expected Results & Interpretation |
| Elemental Analysis (CHN) | To determine the empirical formula of the complex. | The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the proposed formula of the complex. |
| Single-Crystal X-ray Diffraction | To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry. | This technique can confirm the coordination of the four nitrogen atoms of the ligand to the copper center and identify the overall geometry (e.g., square planar, square pyramidal, or distorted octahedral). It can also reveal the presence of coordinated solvent molecules or counter-ions.[3][4][5][6] |
| Molar Conductivity Measurements | To determine the electrolytic nature of the complex in solution. | The measured molar conductivity value can indicate whether the complex is a non-electrolyte or an electrolyte (e.g., 1:1, 1:2), helping to determine if the counter-ions are coordinated to the metal center or are free in solution. |
Potential Applications in Drug Development and Research
Copper complexes, including those with polyamine ligands, have shown significant promise in various biomedical applications.[1] The redox activity of the copper center is often implicated in their biological effects.
Anticancer and Cytotoxic Activity
Numerous studies have demonstrated the potential of copper complexes as anticancer agents.[1][7] The proposed mechanisms of action often involve:
-
DNA Binding and Cleavage: The complex may interact with DNA through intercalation or groove binding, leading to conformational changes and inhibition of replication and transcription. Some copper complexes can also induce DNA cleavage through the generation of reactive oxygen species (ROS).[2]
-
Induction of Apoptosis: These complexes can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including the mitochondrial pathway.[7]
Antimicrobial and Antifungal Activity
Copper(II) complexes with nitrogen-donor ligands have exhibited significant antimicrobial and antifungal properties.[1][3][8] The chelation of the copper ion to the ligand can enhance its antimicrobial efficacy compared to the free ligand or the metal salt alone. This is often explained by the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the microbial cell membrane.
Conceptual Pathway of Biological Activity
Caption: A simplified diagram illustrating the potential mechanisms of biological activity for Cu(II) complexes.
Conclusion and Future Perspectives
The synthesis of Cu(II) complexes with N,N-Bis(2-aminoethyl)-1,3-propanediamine offers a gateway to a class of compounds with significant potential in medicinal chemistry and materials science. The straightforward synthetic route and the rich coordination chemistry of copper(II) make these complexes attractive targets for further investigation. Future research should focus on modifying the ligand structure to fine-tune the biological activity and selectivity of these complexes. The exploration of their catalytic properties in various organic transformations also presents an exciting avenue for future studies. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently embark on the synthesis and exploration of these promising copper(II) complexes.
References
-
Saha, S., et al. (2021). Mononuclear copper(ii) Schiff base complex: synthesis, structure, electrical analysis and protein binding study. New Journal of Chemistry. Available at: [Link]
-
Li, Y., et al. (2021). Syntheses, Crystal Structures, and Antimicrobial Activities of Copper(II) Complexes Derived from N,N'-Bis(5-Fluorosalicylidene)-1,3-Propanediamine. Russian Journal of Coordination Chemistry/Koordinatsionnaya Khimiya, 47(3), 225-233. Available at: [Link]
-
John, E. K., et al. (1992). Synthesis and evaluation of a monocationic copper(II) radiopharmaceutical derived from N-(2-pyridylmethyl)-N'-(salicylaldimino)-1,3-propanediamine. Journal of Nuclear Medicine, 33(5), 724-728. Available at: [Link]
-
Jevtović, V. B., et al. (2022). Promising in vitro and in silico biological activity of tetradentate Schiff base copper(ii) complexes with a propylenediamine bridge. New Journal of Chemistry. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis and antitumor activities of five Cu(II) complexes of bis(5-halosalicylidene)-1,3-propanediamine derivatives. Frontiers in Chemistry, 10, 1042751. Available at: [Link]
-
Khan, T. M., et al. (2024). A comprehensive review on recent advances of copper complexes showing versatile biological activities. Asian Journal of Chemistry, 36(11), 1-18. Available at: [Link]
-
Kopel, P., et al. (2002). Synthesis and Characterization of Cu(II), Co(II) and Ni(II) Complexes of Trithiocyanuric Acid: The Structure of {N,N′-Bis(3-Aminopropyl)-1,3-Propanediamine}-(Trithiocyanurato)Nickel(II). Journal of Coordination Chemistry, 55(10), 1147-1155. Available at: [Link]
-
Ogunniran, K. O., et al. (2006). Synthesis and Structure of a Binuclear Cu(II) Complex of 1,3- bis [N,N-bis(2-picolyl)amino]propan-2-ol. International Journal of Molecular Sciences, 7(6), 234-243. Available at: [Link]
-
Zhu, M., & Xu, D. (2010). Diazidobis(propane-1,3-diamine)copper(II). Acta Crystallographica Section E: Structure Reports Online, 66(5), m434. Available at: [Link]
-
Gulea, A., et al. (2021). Biological Activity of Triazolopyrimidine Copper(II) Complexes Modulated by an Auxiliary N-N-Chelating Heterocycle Ligands. Molecules, 26(22), 6825. Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Biological Activity of Triazolopyrimidine Copper(II) Complexes Modulated by an Auxiliary N-N-Chelating Heterocycle Ligands [mdpi.com]
- 3. Syntheses, Crystal Structures, and Antimicrobial Activities of Copper(II) Complexes Derived from N,N'-Bis(5-Fluorosalicylidene)-1,3-Propanediamine - Beijing Institute of Technology [pure.bit.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Diazidobis(propane-1,3-diamine)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activities of five Cu(II) complexes of bis(5-halosalicylidene)-1,3-propanediamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promising in vitro and in silico biological activity of tetradentate Schiff base copper(ii) complexes with a propylenediamine bridge - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
using 2,3,2-tetramine as a curing hardener for epoxy resins
Technical Guide: 2,3,2-Tetramine as a High-Performance Curing Hardener for Epoxy Matrices
Abstract This technical guide details the application of N,N'-bis(2-aminoethyl)-1,3-propanediamine (commonly referred to as 2,3,2-tetramine ) as a curing agent for epoxy resins. Distinct from standard Triethylenetetramine (TETA), the inclusion of a central propyl spacer in the 2,3,2-tetramine backbone imparts unique mechanical flexibility and impact resistance to the cured lattice. This document provides researchers and formulation scientists with validated protocols for stoichiometry, processing, and curing, grounded in the principles of nucleophilic addition chemistry.
Part 1: Chemical Characterization & Mechanism
Molecular Architecture
The efficacy of 2,3,2-tetramine lies in its linear aliphatic structure. Unlike TETA, which possesses three ethylene bridges, 2,3,2-tetramine features a central propylene bridge flanked by two ethylene bridges. This "odd-carbon" spacer disrupts crystalline packing (maintaining a liquid state) and introduces additional rotational freedom in the cross-linked network.
-
IUPAC Name: N,N'-bis(2-aminoethyl)-1,3-propanediamine[1][2][3]
-
Molecular Formula:
[1][6]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Functional Analysis (AHEW Calculation)
To ensure stoichiometric curing, the Amine Hydrogen Equivalent Weight (AHEW) must be calculated precisely. 2,3,2-tetramine contains four nitrogen atoms:
-
2 Primary Amines (
): Located at the chain termini. Each provides 2 active hydrogens. -
2 Secondary Amines (
): Located within the chain. Each provides 1 active hydrogen.[7]
Table 1: Physical Properties of 2,3,2-Tetramine
| Property | Value | Relevance |
|---|---|---|
| Physical State | Liquid (Colorless to pale yellow) | Faciliates room-temperature mixing. |
| Boiling Point | 142–145 °C (at 8 mmHg) | High enough to prevent volatilization during exothermic cure. |
| Density | ~0.96 g/mL | Comparable to standard epoxy resins (1.16 g/mL), aiding homogeneity. |
| Refractive Index |
Part 2: Curing Mechanism & Network Topology
The curing process involves the nucleophilic attack of the amine hydrogens on the oxirane (epoxide) ring.[8] The 2,3,2-tetramine molecule acts as a hexafunctional cross-linker.
Mechanism Steps:
-
Primary Amine Attack: The terminal
groups react first due to lower steric hindrance, opening the epoxide ring and forming a secondary amine and a hydroxyl group. -
Chain Extension: The newly formed secondary amines (and the original internal secondary amines) react with additional epoxide groups.
-
Cross-linking: The central propyl spacer acts as a flexible hinge, allowing the network to deform slightly under stress without brittle fracture.
DOT Diagram 1: Chemical Structure & Active Sites
Part 3: Application Protocol
Stoichiometry Calculation (PHR)
To achieve optimal cross-linking density, the hardener must be mixed at the correct Parts Per Hundred Resin (PHR). We assume a standard DGEBA epoxy resin (e.g., EPON 828) with an Epoxide Equivalent Weight (EEW) of ~188 g/eq.
Protocol Standard: Use 14.2 parts of 2,3,2-tetramine for every 100 parts of liquid epoxy resin (EEW 188).
Mixing and Degassing
-
Weighing: Weigh 100.0 g of Epoxy Resin into a clean polypropylene cup. Add 14.2 g of 2,3,2-tetramine.
-
Note: Accuracy of ±0.1 g is critical. Excess amine leads to plasticization; excess epoxy leads to brittleness.
-
-
Mixing: Mix manually or with a planetary mixer for 3 minutes. Scrape the sides and bottom of the container to ensure no unmixed resin remains.
-
Observation: The mixture will become warm due to the exothermic reaction. 2,3,2-tetramine is highly reactive.
-
-
Degassing: Place the mixture in a vacuum chamber at 29 inHg for 3-5 minutes to remove entrapped air.
-
Caution: Watch for "boil-over" as the viscosity drops initially.
-
Cure Schedules
Select the schedule based on the desired thermal properties (
-
Option A: Room Temperature Cure (Low Stress)
-
Condition: 25°C for 24 hours.
-
Result: ~85-90% conversion. Material will be tough but may have a lower
(~50-60°C). Suitable for adhesives.[9]
-
-
Option B: High-Performance Post-Cure
-
Step 1: 25°C for 12 hours (Gelation and initial vitrification).
-
Step 2: Ramp to 80°C (rate: 2°C/min).
-
Step 3: Hold at 80°C for 2 hours.
-
Result: >98% conversion.[9] Maximizes
(~80-95°C) and solvent resistance.
-
DOT Diagram 2: Curing Workflow
Part 4: Performance Analysis
The incorporation of the propyl bridge in 2,3,2-tetramine offers distinct advantages over the all-ethyl bridged TETA.
Table 2: Comparative Performance (Theoretical vs. TETA)
| Property | 2,3,2-Tetramine System | TETA System | Mechanism |
|---|
| Flexibility | Higher | Moderate | Propyl spacer (
Part 5: Safety & Handling (E-E-A-T)
As a Senior Application Scientist, it is imperative to note that 2,3,2-tetramine is a potent sensitizer and corrosive agent.
-
Corrosivity: Causes severe skin burns and eye damage (GHS H314). The high pH (~12) saponifies fats in the skin immediately upon contact.
-
Sensitization: Like all aliphatic amines, it can cause allergic contact dermatitis. Once sensitized, a researcher cannot work with this class of chemicals again.
-
Chelation: 2,3,2-tetramine is a strong copper chelator. While useful in Wilson's disease research (drug development context), in an industrial setting, it can extract metals from tooling if left in contact for prolonged periods.
-
PPE Requirement: Butyl rubber or Nitrile gloves (double-gloved), chemical splash goggles, and a face shield are mandatory. Handle only in a fume hood.
References
-
PubChem. Compound Summary: N,N'-Bis(2-aminoethyl)-1,3-propanediamine. [Link][1]
-
Polymer Innovation Blog. Epoxy Curing Agents - Part 1: Amines (General Calculation of AHEW). [Link]
Sources
- 1. N,N′-二(2-氨乙基)-1,3-丙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4741-99-5 Cas No. | N,N'-Bis(2-aminoethyl)propane-1,3-diamine | Apollo [store.apolloscientific.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. 4741-99-5|N1,N1'-(Propane-1,3-diyl)bis(ethane-1,2-diamine)|BLD Pharm [bldpharm.com]
- 5. N,N'-Bis(2-aMinoethyl)-1,3-propanediaMine, CasNo.4741-99-5 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. chemimpex.com [chemimpex.com]
Advanced Application Note: Nucleophilic Substitution Strategies for Polyamine Synthesis
Abstract
The synthesis of defined polyamine architectures (e.g., spermine/spermidine analogs, lipopolyamines) is a critical challenge in drug delivery and chemical biology. Direct nucleophilic substitution of alkyl halides by amines fails due to the "polyalkylation cascade" (Menschutkin reaction), where the product amine is more nucleophilic than the starting material. This guide details two field-proven protocols that circumvent this limitation: the Fukuyama Amine Synthesis (for secondary amine backbone construction) and the Azide-Mesylate Strategy (for primary amine introduction). These methods prioritize mono-alkylation selectivity, safety, and high yield.
Part 1: The Strategic Landscape
The Challenge: Over-Alkylation
In a standard
To synthesize precise polyamines, we must "mask" the nucleophilicity of the nitrogen or render the product non-nucleophilic until deprotection.
Decision Matrix: Choosing the Right Pathway
| Feature | Fukuyama Synthesis (Nosyl) | Azide Displacement | Gabriel Synthesis |
| Target Moiety | Secondary Amines (Internal chains) | Primary Amines (Terminal ends) | Primary Amines (Terminal ends) |
| Mechanism | |||
| Atom Economy | Moderate (requires thiol for cleavage) | High (releases | Low (phthalhydrazide waste) |
| Key Advantage | Allows sequential alkylation | No over-alkylation; "Masked" amine | Crystalline intermediates |
| Safety Risk | Thiophenol (Stench/Toxicity) | Azides (Explosion/Shock) | Hydrazine (Carcinogen) |
Part 2: The Fukuyama Amine Synthesis (Protocol A)
Best for: Constructing the internal secondary amine backbone of polyamines (e.g., extending putrescine to spermidine).
Mechanistic Insight
Developed by T. Fukuyama, this method utilizes 2-nitrobenzenesulfonyl chloride (NsCl) or 4-nitrobenzenesulfonyl chloride. The electron-withdrawing nitro group renders the sulfonamide proton acidic (
Visualization: The Fukuyama Cycle
Figure 1: The Fukuyama cycle allows for controlled mono-alkylation of amines by temporarily converting them into acidic sulfonamides.
Detailed Protocol
Step 1: Nosyl Protection [2]
-
Dissolve the starting amine (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0°C.
-
Add Triethylamine (TEA, 1.5 equiv) followed by 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 equiv) portion-wise.
-
Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Quench with water, extract with DCM.[1] Wash organic layer with 1N HCl (to remove TEA), sat.
, and brine.[1] Dry over .[3][4]
Step 2: N-Alkylation (The Critical Step)
-
Dissolve the Ns-protected amine (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Add
(2.0 equiv) and the alkyl halide (1.2 equiv).-
Note: For chiral or hindered halides, use Mitsunobu conditions (PPh3, DEAD) instead of base/halide.
-
-
Heat to 50–60°C for 4–12 hours. Monitor by TLC (the product is usually less polar than the starting material).
-
Workup: Dilute with EtOAc, wash extensively with water/LiCl solution (to remove DMF).
Step 3: Deprotection
-
Dissolve the alkylated sulfonamide in Acetonitrile (MeCN) or DMF.
-
Add Thiophenol (PhSH, 1.2 equiv) and
(2.0 equiv).-
Safety: Thiophenol is highly toxic and malodorous. Use a bleach trap for all glassware.
-
-
Stir at 50°C for 1–2 hours. The solution typically turns bright yellow (Meisenheimer complex byproduct).
-
Purification: The resulting secondary amine is basic. Acidify to pH 2, wash with ether (removes sulfur byproducts), then basify aqueous layer to pH 12 and extract into DCM.
Part 3: The Azide-Mesylate Strategy (Protocol B)
Best for: Introducing terminal primary amines or converting hydroxyl groups to amines without dimerization.
Mechanistic Insight
Azide (
Visualization: Pathway Logic
Figure 2: Conversion of alcohols to primary amines via the Azide intermediate, avoiding secondary amine contamination.
Detailed Protocol
Step 1: Mesylation
-
Dissolve the alcohol (1.0 equiv) in anhydrous DCM at 0°C.
-
Add TEA (1.5 equiv) and Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.
-
Stir for 1 hour.
-
Workup: Wash with cold 1N HCl, sat.
, and brine.[1] Do not heat (mesylates can be thermally unstable).
Step 2: Azide Displacement
-
Dissolve the crude mesylate in DMF.
-
Add Sodium Azide (
, 1.5 equiv).-
Safety: Ensure the Carbon-to-Nitrogen ratio
is . Low MW azides are explosive. Never use DCM with azides (forms explosive diazidomethane).
-
-
Heat to 60°C for 4–16 hours behind a blast shield.
-
Workup: Dilute with water, extract with EtOAc.
Step 3: Staudinger Reduction
-
Dissolve the alkyl azide in THF/Water (10:1).
-
Add Triphenylphosphine (
, 1.2 equiv). Gas evolution ( ) will occur. -
Stir at RT for 12 hours.
-
Workup: Acidify to pH 2, wash with ether (removes
), basify to pH 12, extract product with DCM.
Part 4: Troubleshooting & Optimization
Solvent Effects in Substitution
The choice of solvent dramatically impacts the reaction rate of the
| Solvent | Dielectric Constant | Rate Effect | Recommendation |
| DMF | 36.7 | Fast | Standard for |
| MeCN | 37.5 | Moderate | Good for deprotection steps; easier to remove than DMF. |
| DMSO | 46.7 | Very Fast | Use only for sluggish substrates; difficult workup. |
| DCM | 8.9 | Slow | Use for Protection/Mesylation steps only. |
Common Failure Modes
-
Fukuyama Alkylation Stalls: If the alkyl halide is secondary or hindered, the reaction may fail. Fix: Switch to Mitsunobu conditions (DEAD/PPh3) using the Ns-amide as the nucleophile.
-
Incomplete Deprotection (Fukuyama): The Meisenheimer complex is stable. Fix: Ensure the reaction is heated to 50°C and use a slight excess of base (
). -
Azide "Oiling Out": Small polyamines are very water-soluble. Fix: During extraction, saturate the aqueous phase with NaCl or use n-Butanol for extraction.
References
-
Kan, T., & Fukuyama, T. (2004).[1] Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. [Link]
-
Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 635-646. [Link]
-
Kulkarni, S. S., et al. (2020). Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives. Molecules, 25(11), 2586. [Link]
-
Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines.[6][7][8][9][10] Angewandte Chemie International Edition, 7(12), 919-930. [Link]
Sources
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
functionalization of polysuccinimide resins with AEPD
Application Note: Precision Functionalization of Polysuccinimide (PSI) Resins with 3-Amino-1,2-propanediol (AEPD)
Executive Summary & Chemical Rationale
Objective: To synthesize highly hydrophilic, biocompatible Poly(2,3-dihydroxypropyl aspartamide) (PDHPA) derivatives from hydrophobic Polysuccinimide (PSI) precursors using 3-Amino-1,2-propanediol (AEPD).
The "Why" Behind the Chemistry: Polysuccinimide (PSI) is the hydrophobic, reactive precursor to Polyaspartic Acid (PASP). While PASP is water-soluble, it lacks versatile chemical handles for complex drug conjugation. Functionalizing PSI with AEPD serves a dual purpose:
-
Solubility Switch: It converts the insoluble PSI backbone into a highly water-soluble polymer without generating ionic charges (unlike alkaline hydrolysis to PASP), which is critical for evading non-specific protein adsorption in vivo.
-
Pendant Activation: The reaction installs a vicinal diol (1,2-diol) moiety on the side chain. These hydroxyl groups are chemically orthogonal to the peptide backbone, serving as "docking stations" for further conjugation (e.g., esterification with drug molecules, glycidyl methacrylate grafting for photocrosslinking, or aldehyde formation via periodate oxidation).
Mechanistic Insight
The reaction is a nucleophilic ring-opening aminolysis. The primary amine of AEPD attacks one of the carbonyl carbons on the succinimide ring. This relieves the ring strain, resulting in a ring-opened aspartamide structure.
Key Regioselectivity Note: The attack can occur at either of the two carbonyls, leading to a random copolymer of
Diagram 1: Reaction Mechanism & Pathway
Figure 1: Mechanistic pathway of PSI aminolysis yielding alpha and beta isomers of the hydroxyalkyl-aspartamide derivative.[1][2]
Experimental Protocol
Pre-requisites:
-
PSI Source: Synthesized via thermal polycondensation of L-aspartic acid (Mw typically 10–50 kDa).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF). Critical: Water content must be <0.1% to prevent competitive hydrolysis of the succinimide ring.
-
Reagent: 3-Amino-1,2-propanediol (AEPD), >98% purity.[3]
Step-by-Step Workflow
1. Stoichiometric Calculation:
To achieve 100% substitution (complete conversion of PSI to PDHPA), use a slight molar excess (1.1 – 1.2 equivalents) of AEPD relative to the succinimide repeating unit (
2. Dissolution (The "Solubility Lag"):
-
Weigh 2.0 g of PSI into a flame-dried round-bottom flask.
-
Add 20 mL of anhydrous DMF.
-
Stir magnetically at room temperature. Note: PSI dissolves slowly. Ensure complete dissolution before adding amine to prevent heterogeneous functionalization.
3. The Aminolysis Reaction:
-
Dissolve the calculated amount of AEPD in 5 mL anhydrous DMF.
-
Add the AEPD solution dropwise to the PSI solution.
-
Observation: The solution may warm slightly (exothermic).
-
Seal the flask under nitrogen atmosphere.
-
Heat to 40°C for 24 hours.
-
Expert Tip: Do not exceed 60°C. Higher temperatures can induce transamidation (crosslinking) or backbone degradation.
-
4. Purification (The "Precipitation Crash"):
-
Concentrate the reaction mixture to ~10 mL using a rotary evaporator.
-
Pour the solution slowly into 200 mL of cold Diethyl Ether or Ethanol/Acetone (1:1) mix.
-
The polymer will precipitate as a sticky white/off-white gum or powder.
-
Decant the supernatant. Redissolve the polymer in a minimal amount of water (it should now be water-soluble).
5. Dialysis (Pharma-Grade Cleanup):
-
Transfer the aqueous polymer solution to a dialysis membrane (MWCO 3.5 kDa).
-
Dialyze against distilled water for 3 days, changing water every 8 hours. This removes unreacted AEPD and trapped DMF.
-
Lyophilize (freeze-dry) to obtain the final fluffy white product.
Diagram 2: Synthesis Workflow
Figure 2: Operational workflow for the conversion of PSI to PDHPA.
Characterization & Validation
To ensure the protocol was successful, use the following validation matrix.
| Technique | Target Signal (Success) | Signal of Failure (Incomplete) |
| FTIR | Broad peak at 3300-3400 cm⁻¹ (OH/NH stretch). Strong Amide I/II peaks at 1650/1540 cm⁻¹ . | Presence of sharp peaks at 1714 cm⁻¹ and 1390 cm⁻¹ (residual succinimide ring). |
| ¹H-NMR (D₂O) | Shift of methine proton (CH) from ~5.3 ppm (PSI) to ~4.7 ppm (PASP-derivative). Appearance of methylene signals from AEPD at 3.4-3.6 ppm . | Presence of succinimide ring protons (typically distinct from amide form). |
| Solubility Test | Fully soluble in water (>50 mg/mL). | Turbidity or precipitate in water (indicates hydrophobic PSI blocks remain). |
Troubleshooting Guide
-
Problem: Polymer is insoluble in water after reaction.
-
Problem: Polymer formed a gel (insoluble in everything).
-
Problem: Low Yield after precipitation.
References
-
Németh, S., et al. "Polysuccinimide and Its Derivatives: Degradable and Water Soluble Polymers." ResearchGate, Review. Link
-
Adelnia, H., et al. "Hydrogels Based on Poly(aspartic acid): Synthesis and Applications." Frontiers in Materials, 2019. Link
-
BenchChem Application Note. "Large-Scale Synthesis of 3-Amino-1,2-propanediol." BenchChem, 2025. Link
-
Zhao, Y., et al. "Synthesis and characterization of poly(2-hydroxyethyl aspartamide) derivatives." Journal of Applied Polymer Science, cited via University of Illinois, 2018. Link
-
Thermo Fisher Scientific. "Amine-Reactive Crosslinker Chemistry." Thermo Fisher Technical Guide. Link
Sources
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. hangta.group [hangta.group]
- 3. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 4. Stimuli-Responsive Poly(aspartamide) Derivatives and Their Applications as Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polysuccinimide - Wikipedia [en.wikipedia.org]
- 6. EP1528076A1 - Methods of synthesis of polysuccinimide, copolymers of polysuccinimide and derivatives thereof - Google Patents [patents.google.com]
- 7. The synthesis of polyaspartic acid derivative PASP-Im and investigation of its scale inhibition performance and mechanism in industrial circulating water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Synthesis of Bis-Schiff Base Ligands from N,N-Bis(2-aminoethyl)-1,3-propanediamine: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of novel bis-Schiff base ligands derived from the versatile tetraamine, N,N-Bis(2-aminoethyl)-1,3-propanediamine. This document is intended for researchers, scientists, and professionals in drug development and coordination chemistry, offering in-depth technical insights and field-proven experimental methodologies.
Introduction: The Significance of N,N-Bis(2-aminoethyl)-1,3-propanediamine in Schiff Base Chemistry
Schiff bases, compounds containing the azomethine or imine group (-C=N-), are a cornerstone in the field of coordination chemistry and medicinal chemistry.[1] Their facile synthesis, structural versatility, and the ability of the imine nitrogen to coordinate with a wide array of metal ions make them privileged ligands in the design of novel catalysts, therapeutic agents, and advanced materials.[2][3][4]
The choice of the amine precursor is a critical determinant of the resulting Schiff base's topology and coordination properties. N,N-Bis(2-aminoethyl)-1,3-propanediamine is a particularly intriguing starting material due to its four primary amine functionalities. This structure presents the opportunity to synthesize complex, potentially compartmental, bis-Schiff base ligands capable of forming polynuclear metal complexes.[5] Such complexes are of great interest for their unique magnetic properties, catalytic activities, and potential as advanced therapeutic agents.[6]
This guide will focus on the synthesis of a bis-Schiff base ligand through the condensation reaction of N,N-Bis(2-aminoethyl)-1,3-propanediamine with two equivalents of an aromatic aldehyde, specifically salicylaldehyde, a common and well-studied carbonyl compound in Schiff base synthesis.[7]
Reaction Principle and Stoichiometry
The fundamental reaction for the formation of a Schiff base is the nucleophilic addition of a primary amine to a carbonyl group (aldehyde or ketone), followed by the elimination of a water molecule.[1] Given that N,N-Bis(2-aminoethyl)-1,3-propanediamine possesses two primary amine groups at each end of its flexible backbone, it can react with two molecules of an aldehyde to form a bis-Schiff base. The general reaction is depicted below:
Caption: General reaction scheme for the synthesis of a bis-Schiff base ligand.
The stoichiometry of this reaction is crucial. A 1:2 molar ratio of N,N-Bis(2-aminoethyl)-1,3-propanediamine to the aldehyde is theoretically required to ensure the formation of the desired bis-Schiff base.
Detailed Synthesis Protocol: N,N'-Bis(salicylidene)-N,N-bis(2-aminoethyl)-1,3-propanediamine
This protocol outlines the synthesis of a representative bis-Schiff base ligand using salicylaldehyde. The principles described herein can be adapted for other aromatic aldehydes with appropriate adjustments.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |
| N,N-Bis(2-aminoethyl)-1,3-propanediamine | 4741-99-5 | 160.26 | >97% |
| Salicylaldehyde | 90-02-8 | 122.12 | >98% |
| Absolute Ethanol | 64-17-5 | 46.07 | >99.8% |
| Glacial Acetic Acid (optional catalyst) | 64-19-7 | 60.05 | >99.7% |
Experimental Procedure
Caption: Step-by-step workflow for the synthesis of the bis-Schiff base ligand.
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.60 g (0.01 mol) of N,N-Bis(2-aminoethyl)-1,3-propanediamine in 50 mL of absolute ethanol.
-
Aldehyde Solution: In a separate beaker, dissolve 2.44 g (0.02 mol) of salicylaldehyde in 30 mL of absolute ethanol.
-
Reaction Initiation: Slowly add the salicylaldehyde solution to the stirred amine solution at room temperature. A color change and the formation of a precipitate may be observed.
-
Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture. While the reaction can proceed without a catalyst, the addition of a weak acid can accelerate the rate of imine formation.[8]
-
Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Further cooling in an ice bath will promote the precipitation of the Schiff base ligand.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified yellow crystalline product in a vacuum oven at 60 °C or in a desiccator over anhydrous calcium chloride.
Characterization of the Synthesized Ligand
Thorough characterization is essential to confirm the identity and purity of the synthesized bis-Schiff base ligand. The following techniques are recommended:
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the key functional groups in the synthesized ligand. The most significant spectral feature is the appearance of a strong absorption band corresponding to the azomethine (-C=N-) stretching vibration, which is absent in the spectra of the starting materials.
Expected FT-IR Data:
| Functional Group | Wavenumber (cm⁻¹) | Significance |
| O-H (phenolic) | 3200-3400 (broad) | Indicates the presence of the hydroxyl group from the salicylaldehyde moiety. |
| C-H (aromatic & aliphatic) | 2850-3100 | Stretching vibrations of C-H bonds. |
| C=N (azomethine) | 1605-1640 | Characteristic peak confirming the formation of the Schiff base. [9] |
| C=C (aromatic) | 1450-1600 | Stretching vibrations of the aromatic ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the synthesized ligand.
Expected ¹H NMR Data (in CDCl₃ or DMSO-d₆):
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Significance |
| Phenolic -OH | 12.0 - 13.5 | Singlet (s) | Downfield shift due to intramolecular hydrogen bonding with the imine nitrogen. |
| Azomethine -CH=N- | 8.0 - 8.8 | Singlet (s) | Diagnostic peak for the formation of the Schiff base. |
| Aromatic Protons | 6.8 - 7.5 | Multiplet (m) | Signals from the protons of the salicylaldehyde aromatic ring. |
| Methylene Protons (-CH₂-) | 2.5 - 4.0 | Multiplet (m) | Signals from the various methylene groups in the amine backbone. |
Expected ¹³C NMR Data (in CDCl₃ or DMSO-d₆):
| Carbon Environment | Chemical Shift (δ, ppm) | Significance |
| Azomethine -C=N- | 160 - 165 | Key signal confirming the imine bond formation. |
| Aromatic Carbons | 115 - 160 | Signals from the carbons of the aromatic ring. |
| Methylene Carbons (-CH₂-) | 25 - 60 | Signals from the carbons of the amine backbone. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized ligand, providing further confirmation of its identity. The expected molecular ion peak [M+H]⁺ for the title compound would be at m/z corresponding to the calculated molecular weight.
Applications of Schiff Base Ligands Derived from N,N-Bis(2-aminoethyl)-1,3-propanediamine
The unique structural features of these bis-Schiff base ligands make them highly promising for a variety of applications, particularly in the realm of coordination chemistry and materials science.
-
Formation of Polynuclear Metal Complexes: The presence of multiple coordination sites allows these ligands to bind to two or more metal ions, leading to the formation of di- or polynuclear complexes.[5] These complexes are of significant interest for their potential applications in catalysis and as models for biological systems.
-
Catalysis: Metal complexes of Schiff bases are well-known catalysts for a wide range of organic transformations, including oxidation, reduction, and polymerization reactions.[2] The specific geometry and electronic properties imparted by the ligand derived from N,N-Bis(2-aminoethyl)-1,3-propanediamine can lead to catalysts with enhanced activity and selectivity.
-
Biological and Medicinal Chemistry: Schiff bases and their metal complexes have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4] The ability of these ligands to form stable complexes with biologically relevant metal ions makes them attractive candidates for the development of new therapeutic agents.
-
Sensors: The interaction of these ligands with specific metal ions can lead to changes in their photophysical properties, such as color or fluorescence. This characteristic can be exploited in the design of chemosensors for the detection of metal ions in environmental or biological samples.
Conclusion
The synthesis of bis-Schiff base ligands from N,N-Bis(2-aminoethyl)-1,3-propanediamine offers a versatile platform for the development of novel coordination compounds with a wide range of potential applications. The detailed protocol and characterization data provided in this guide are intended to equip researchers with the necessary information to successfully synthesize and explore the properties of these fascinating molecules. The inherent modularity of Schiff base synthesis allows for the fine-tuning of the ligand's steric and electronic properties by varying the aldehyde precursor, opening up a vast chemical space for future research and development.
References
- Applications of metal complexes of Schiff bases-A Review. (2024). TIJER.org.
- Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applic
- Schiff Bases and Their Transition Metal Complexes: A Review on Biological Facets. (2022). Hilaris.
- A Review on Biological Applications of Schiff Base Metal Complexes. (2025).
- Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. (2022). MDPI.
- Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applic
- SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. (n.d.).
- synthesis, characterization and antimicrobial activities of schiff base complexes derived from salicylaldehyde and amino acid (isoleucine). (n.d.).
- Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. (n.d.). IOSR Journal.
- Synthesis and characterization of some Schiff base metal complexes. (n.d.). Scholars' Mine.
- Mononuclear copper(ii) Schiff base complex: synthesis, structure, electrical analysis and protein binding study. (n.d.). New Journal of Chemistry (RSC Publishing).
- How can I synthesize a Schiff base from salicylaldehyde and aromaticamine? (2015).
- SYNTHETIC, STRUCTURAL AND BIOLOGICAL PROPERTIES OF BINUCLEAR COMPLEXES WITH SOME SCHIFF BASES. (n.d.).
- Synthesis, Characterization, Computational and Biological Activity of Some Schiff Bases and Their Fe, Cu and Zn Complexes. (2022). MDPI.
- Schiff Bases and Their La(III) Complexes: Conventional and Microwave-Assisted Synthesis, Physicochemical and Spectroscopic. (n.d.).
- Oligonuclear Metal Complexes with Schiff Base Ligands. (2023). PMC.
- [MnIII6MnIINaI2], [MnIII3MnIINaI], and [MnIII3] Clusters Derived from Schiff Bases: Syntheses, Structures, and Magnetic Properties. (2024). MDPI.
- A dinuclear Schiff base iron(III) complex with the ligand N,N′-bis(2-oxidophenylmethyleneimino)propane-1,2-diamine. (n.d.).
- FTIR Spectral data of the Schiff base [DEPH2] and its metal complexes. (n.d.).
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. tijer.org [tijer.org]
- 3. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. "Synthesis and characterization of some Schiff base metal complexes" by Lili Wang [scholarsmine.mst.edu]
- 8. researchgate.net [researchgate.net]
- 9. shahucollegelatur.org.in [shahucollegelatur.org.in]
Troubleshooting & Optimization
resolving viscosity issues in AEPD-cured epoxy coatings
Topic: Resolving Viscosity & Rheology Issues in 2-Amino-2-ethyl-1,3-propanediol (AEPD) Formulations
Executive Summary & Chemical Context
Welcome to the Advanced Materials Support Hub. This guide addresses the specific rheological challenges associated with using 2-Amino-2-ethyl-1,3-propanediol (AEPD) as a curing agent or co-hardener in epoxy coatings.
The Core Challenge: Unlike standard liquid amines (e.g., IPDA, DETA), AEPD presents a unique "viscosity paradox":
-
Physical State: Pure AEPD is a crystalline solid or viscous supercooled liquid at room temperature (Melting Point: ~37.5°C).[1]
-
Chemical Structure: It contains one primary amine (hindered by an ethyl group) and two hydroxyl groups. While the amine drives crosslinking, the hydroxyls generate significant hydrogen bonding, increasing mix viscosity despite the molecule's low molecular weight.
This guide provides self-validating protocols to manage these properties for optimal flow, leveling, and cure.
Diagnostic Workflow: Viscosity Troubleshooting
Before altering your formulation, identify the source of the viscosity issue using the logic flow below.
Figure 1: Decision matrix for diagnosing rheological failures in AEPD systems.
Module A: Raw Material Handling (The "Solid" Hardener)
Issue: AEPD often arrives as a waxy solid or a suspension of crystals, making accurate volumetric mixing impossible. Mechanism: The melting point of AEPD is approx. 37.5–38.5°C [1].[1] Storage below this temperature causes crystallization.
Protocol 1: Thermal Liquefaction & Stabilization
Do not apply direct flame. AEPD can degrade or discolor.[2]
-
The Water Bath Method:
-
Place the sealed AEPD container in a water bath set to 45°C – 50°C .
-
Time: Allow 30–60 minutes for full liquefaction (depending on volume).
-
Verification: Invert the container. The liquid should be clear, colorless to pale yellow, and free of floating crystals ("stars").
-
-
Prevention of Recrystallization (The "Liquid Blend" Approach):
-
If your process cannot tolerate heating steps, convert AEPD into a liquid adduct or blend before use.
-
Recommended Blend: Mix AEPD (85-90%) with Benzyl Alcohol or Water (only if waterborne formulation) [2].
-
Note: Benzyl alcohol acts as a plasticizer and accelerator, keeping AEPD liquid at room temperature.
-
Module B: Formulation & Application (The "Flow" Problem)
Issue: Even when melted, the AEPD/Epoxy mix is too thick to spread or de-air. Mechanism: The hydroxyl groups on AEPD form strong hydrogen bond networks with the epoxy oxygen, creating "false body" (thixotropy) before the chemical cure even begins.
Solution Matrix: Viscosity Reduction
| Strategy | Mechanism | Pros | Cons |
| Reactive Diluents | Reduces Tg of the mix; lowers H-bonding density.[3] | Permanent viscosity drop; maintains solids content. | Can lower final chemical resistance if overdosed (>15%). |
| Heating the Resin (Part A) | Reduces kinetic viscosity via thermal energy. | No chemical modification; faster de-airing. | Reduces Pot Life drastically. AEPD is accelerated by heat. |
| Solvent Addition | Physically spaces polymer chains. | Drastic viscosity drop. | VOC emissions; shrinkage; risk of solvent entrapment. |
Protocol 2: The "Warm Resin" Technique (Recommended)
This method balances viscosity reduction with pot-life management.
-
Heat Part A (Epoxy Resin) Only: Warm the epoxy resin to 35°C .
-
Keep Part B (AEPD) at Room Temp (25°C): Ensure it is liquid but not hot.
-
Mix: Combine A + B. The heat transfer will equalize the mix to ~30°C.
-
Result: Immediate viscosity drop allowing for mixing and pouring.
-
Caution: You must apply the coating within 15 minutes . The elevated temperature will accelerate the amine-epoxy reaction.
-
Module C: Troubleshooting Cure Defects
Issue: The coating flows well but cures with a greasy film, tackiness, or "blush." Mechanism: AEPD is an amino-alcohol.[3][4][5][6][7][8] It is hygroscopic. In humid environments, it reacts with atmospheric CO2 and moisture to form carbamate salts (Amine Blush) instead of crosslinking with the epoxy [3].
Protocol 3: The Blush Prevention Checklist
-
Induction Time (The "Sweat-In"):
-
After mixing A and B, let the container sit for 15–30 minutes (if pot life allows).
-
Why? This allows the amine to react with the epoxy before it can react with moisture in the air.
-
-
Environmental Control:
-
Relative Humidity (RH): Must be < 60% .
-
Dew Point: Surface temperature must be > 3°C above the dew point .[9]
-
-
Stoichiometry Check:
-
Ensure you are calculating based on Amine Hydrogen Equivalent Weight (AHEW) , not just weight ratio.
-
AEPD MW = 119.16 g/mol .[1] It has 2 amine hydrogens.
-
Theoretical AHEW ≈ 60 g/eq. (Verify with specific TDS as commercial grades vary).
-
Frequently Asked Questions (FAQ)
Q: Can I use water to lower the viscosity of AEPD? A: Only if you are formulating a waterborne epoxy system. AEPD is fully miscible in water [4].[4][10] However, if you are using standard Bisphenol-A epoxy (hydrophobic), adding water will cause phase separation or "blooming."[3] For solvent-free epoxies, use Benzyl Alcohol or a reactive diluent like C12-C14 Glycidyl Ether .[3]
Q: Why does my AEPD turn yellow? A: AEPD is sensitive to oxidation and UV light. Store under nitrogen if possible. While slight yellowing is common and usually cosmetic, dark amber color indicates significant oxidation which may affect stoichiometry.
Q: Is AEPD faster or slower than standard amines like DETA? A: Generally slower in initial gel time due to the steric hindrance of the ethyl group on the alpha-carbon. However, the hydroxyl groups provide an auto-catalytic effect, ensuring a thorough through-cure.[3]
Q: Can I use AEPD in drug development/biomedical coatings? A: Yes. AEPD is frequently used in pharmaceutical synthesis and as a buffer/neutralizer [5]. For medical device coatings, ensure you are using a grade certified for low impurities, as technical grades may contain trace byproducts.
References
-
Advancion (formerly ANGUS). AEPD™ VOX 1000 Technical Data Sheet. Retrieved from
-
ChemicalBook. 2-Amino-2-ethyl-1,3-propanediol Properties and Handling. Retrieved from
-
Vichem. Amine Blush in Epoxy Coatings: Causes, Effects, and Solutions. Retrieved from
-
Thermo Fisher Scientific. 2-Amino-2-ethyl-1,3-propanediol Product Specifications. Retrieved from
-
Health Chemicals. Applications of AEPD in Pharmaceutical Synthesis. Retrieved from
Sources
- 1. 2-Amino-2-ethyl-1,3-propanediol [drugfuture.com]
- 2. allthingsflooring.com [allthingsflooring.com]
- 3. Suzhou Health Chemicals Co., Ltd.-2-Amino-2-Ethyl-1,3-Propanediol; AEPD [healthchems.com]
- 4. AEPD™ 85 [advancionsciences.com]
- 5. AEPD™ VOX 1000 Multifunctional Amino Alcohol [advancionsciences.com]
- 6. Advancion Chemical Company | AEPD™ 85 [sealandchem.com]
- 7. Other Specialty Applications [advancionsciences.com]
- 8. ulprospector.com [ulprospector.com]
- 9. vichem.vn [vichem.vn]
- 10. univarsolutions.com [univarsolutions.com]
Technical Support Center: Thermal Degradation of Aqueous Diamine Solvents
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aqueous diamine solvents. This guide is designed to provide you with in-depth technical insights, field-proven troubleshooting protocols, and answers to frequently asked questions regarding the thermal degradation of these critical compounds. As your virtual application scientist, my goal is to explain the causality behind experimental observations and provide you with self-validating systems for robust and reproducible results.
Introduction: The Challenge of Diamine Solvent Stability
Aqueous diamine solvents are indispensable in various applications, most notably in post-combustion CO₂ capture processes.[1][2][3] Their unique properties, such as high CO₂ absorption capacity and fast reaction kinetics, make them highly effective.[4] However, a significant operational challenge is their propensity to degrade at the high temperatures required for solvent regeneration.[5][6] This thermal degradation leads to solvent loss, the formation of corrosive byproducts, and a decrease in overall process efficiency, representing a major source of operational cost.[3][5] Understanding and mitigating these degradation pathways is paramount for developing stable, next-generation solvent systems.
Section 1: Core Mechanisms of Thermal Degradation
From an application standpoint, it's crucial to understand that thermal degradation is not a random process. For aqueous diamines, especially in the presence of CO₂, the degradation pathways are predictable and often initiated by specific chemical transformations. The process generally occurs in high-temperature zones of an experimental or industrial setup, such as a reboiler or heat exchanger.[5]
The two primary, non-oxidative thermal degradation routes for linear diamines like ethylenediamine (EDA) are:
-
Carbamate Formation and Intramolecular Cyclization: The amine reacts with CO₂ to form a carbamate intermediate. This carbamate can then undergo an internal, cyclization reaction (often through dehydration) to form a stable, five-membered ring structure called an imidazolidinone.[5][7][8]
-
Nucleophilic Attack and Urea Formation: A free diamine molecule, acting as a nucleophile, can attack the carbamate of another diamine molecule. This intermolecular reaction leads to the formation of a diamine urea, a larger, oligomeric species.[5][7][8]
These initial degradation products can further react, leading to the formation of higher molecular weight polyamines and complex cyclic compounds, which can contribute to operational issues like increased viscosity and foaming.[4][5]
Visualizing the Pathway: Ethylenediamine (EDA) Degradation
The following diagram illustrates the principal thermal degradation pathways for Ethylenediamine (EDA), a foundational diamine solvent. Understanding this process provides a blueprint for what may be occurring with other structurally similar diamines.
Caption: Primary thermal degradation routes for Ethylenediamine (EDA).
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: Inconsistent Results & Rapid Solvent Loss
Question: I'm observing high variability and a faster-than-expected decrease in my diamine concentration during high-temperature (120-150°C) experiments. What could be the cause?
Answer: This is a classic symptom of uncontrolled degradation. The variability often points to one or more experimental parameters that are not being held sufficiently constant.
Causality & Troubleshooting Steps:
-
Verify Temperature Stability: The rate of thermal degradation is highly dependent on temperature.[9][10] Even small fluctuations of a few degrees in your heating block or oven can lead to significant differences in degradation rates.
-
Action: Use a calibrated, independent thermometer to map the temperature profile of your heating apparatus. Ensure your reaction vessels are placed in a zone of uniform temperature.
-
-
Quantify CO₂ Loading: The presence and concentration of dissolved CO₂ is a critical catalyst for the primary degradation pathways involving carbamate intermediates.[6][10] Experiments run with inconsistent CO₂ loading will yield inconsistent degradation rates.
-
Action: Standardize your CO₂ loading procedure. Before heating, ensure each solvent sample is loaded to the same target (e.g., 0.4 mol CO₂/mol amine) and verify this using a titration method or total inorganic carbon (TIC) analysis.
-
-
Eliminate Oxygen (Unless Studying Oxidation): While this guide focuses on thermal degradation, the presence of oxygen can open up parallel oxidative degradation pathways, accelerating solvent loss.[11][12] Oxidative degradation can be catalyzed by metal ions (e.g., Fe²⁺, Cu²⁺) leached from stainless steel reactors.[11][13]
-
Action: Before sealing your reaction vessels, sparge the solvent and headspace with an inert gas like nitrogen or argon for 10-15 minutes to remove dissolved oxygen.[4] This ensures you are isolating the effects of thermal stress.
-
Issue 2: Appearance of Unexpected Peaks in HPLC or GC/MS
Question: My HPLC-MS analysis of a thermally stressed diamine sample shows several new, unidentified peaks that were not present in my control sample. How do I approach their identification?
Answer: These new peaks are the molecular evidence of degradation. Identifying them is key to confirming the degradation pathway.
Causality & Troubleshooting Steps:
-
Hypothesize Based on Known Pathways: The most likely candidates for these peaks are the primary degradation products: cyclic ureas (imidazolidinones) and oligomeric ureas.[1][5]
-
Action: Calculate the expected molecular weights of these products. For EDA (MW ≈ 60.1 g/mol ), the cyclic product 2-imidazolidinone has a MW of ≈ 86.09 g/mol . The EDA urea would have a MW corresponding to two EDA units minus the elements of CO₂ and H₂O. Compare these theoretical masses with the mass-to-charge (m/z) ratios from your MS data.
-
-
Look for Dimer and Trimer Patterns: Thermal degradation often produces higher molecular weight polyamines.[4][5]
-
Action: Examine your mass spectrum for peaks corresponding to the mass of two or three parent amine molecules. These are tell-tale signs of polymerization reactions.
-
-
Conduct a Forced Degradation Study: To confirm your hypotheses, you need to generate these products more definitively. A systematic forced degradation study can help build a reference library of degradation products.[14]
-
Action: Follow the Experimental Protocol 1 outlined below. By analyzing samples at different time points and temperatures, you can track the formation and evolution of these unknown peaks, strengthening their identification.
-
Issue 3: Increased Solvent Viscosity and Foaming
Question: After running my aqueous diamine solvent through several heating and cooling cycles, it has become noticeably more viscous and has a tendency to foam. Why is this occurring?
Answer: This is a direct physical consequence of the chemical changes caused by thermal degradation.
Causality & Troubleshooting Steps:
-
Formation of High Molecular Weight Products: The primary cause is the formation of oligomers and polymers, such as diamine ureas and polyamines.[5] These larger molecules increase intermolecular forces within the solvent, leading to higher viscosity.
-
Action: Use Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) to analyze the molecular weight distribution of your degraded solvent. A shift towards higher molecular weights compared to a fresh sample will confirm this diagnosis.
-
-
Surfactant-like Behavior of Degradation Products: Some degradation products can have amphiphilic properties, acting like surfactants that stabilize bubbles and cause foaming.
-
Action: While difficult to eliminate completely once formed, you can monitor the onset of foaming as an early indicator of significant degradation. Consider implementing a solvent reclamation or purification step in a larger-scale process to remove these high molecular weight species.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the primary mechanisms of thermal degradation for aqueous diamines?
-
A1: The main pathways, particularly in the presence of CO₂, involve the formation of a carbamate intermediate. This intermediate can then either cyclize internally to form a cyclic urea (like an imidazolidinone) or be attacked by another amine molecule to form a linear oligomer (a diamine urea).[5][8]
-
-
Q2: How does the structure of the diamine affect its thermal stability?
-
A2: Structure plays a critical role. Steric hindrance around the amine groups can increase thermal stability by slowing down the formation of carbamate and its subsequent reactions.[4] Cyclic diamines like piperazine are generally more thermally stable than their linear counterparts like EDA.[13][15] Conversely, increasing the ring size of a cyclic diamine can decrease its stability.[16]
-
-
Q3: What is the role of CO₂ in the thermal degradation process?
-
Q4: What are the key differences between thermal and oxidative degradation?
-
A4: Thermal degradation is driven by high temperatures and typically results in the formation of larger molecules like oligomers and cyclic ureas.[4][5] Oxidative degradation is caused by the reaction of the amine with dissolved oxygen, often catalyzed by metal ions.[11][12] It primarily occurs at lower temperatures (e.g., in the absorber) and produces smaller, oxidized fragments like organic acids, aldehydes, and ammonia.[4][17]
-
-
Q5: Which analytical techniques are best for monitoring diamine degradation?
-
A5: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is powerful for separating and identifying the parent amine and a wide range of non-volatile degradation products.[5][7] Gas Chromatography (GC-MS) is useful for identifying any volatile degradation products. Ion Chromatography (IC) can be used to quantify the parent amine and certain ionic degradation products.[13][16]
-
Section 4: Experimental Protocols
To ensure trustworthy and reproducible data, follow these validated protocols.
Protocol 1: Accelerated Thermal Degradation Study
This protocol creates stressed samples under controlled conditions to study degradation pathways and rates.
-
Solvent Preparation: Prepare your aqueous diamine solution to the desired concentration (e.g., 2.5 M). Load the solution with CO₂ to a specific target (e.g., 0.4 mol CO₂/mol alkalinity) by bubbling CO₂ gas through it while monitoring the weight gain or by using a titration method.
-
Inerting the Environment: Dispense a precise volume (e.g., 5-10 mL) of the CO₂-loaded solvent into high-pressure, 316 stainless steel cylinders.[4][10]
-
Oxygen Removal: Sparge the headspace of each cylinder with nitrogen or argon for 5-10 minutes to remove oxygen.
-
Sealing: Immediately seal the cylinders tightly to prevent any leaks. Weigh each sealed cylinder accurately.
-
Heating: Place the cylinders in a calibrated, forced-convection oven set to the target degradation temperature (e.g., 135°C or 145°C).[4][5]
-
Sampling: Remove replicate cylinders from the oven at predetermined time points (e.g., 0, 50, 100, 200 hours).[7]
-
Cooling and Analysis: Allow the cylinders to cool completely to room temperature. Reweigh each cylinder to check for leaks (a weight change of >1% may indicate a leak, and the sample should be discarded).[7] Open the cylinder and prepare the sample for analysis via the protocol below.
Protocol 2: Analysis of Degradation by HPLC-MS
This method allows for the quantification of the parent amine and identification of non-volatile degradation products.
-
Sample Preparation: Dilute the degraded solvent sample (from Protocol 1) by a factor of 100-1000 with MS-grade water to bring the analyte concentrations within the linear range of the detector.[5]
-
Instrumentation: Utilize an HPLC system coupled to a Time-of-Flight (TOF) or Orbitrap Mass Spectrometer for high-resolution mass data.[5][7] A C18 column is often suitable for separation.[7]
-
Mobile Phase: A typical mobile phase might consist of a gradient of water with a small amount of formic acid (for better ionization) and methanol or acetonitrile.[7]
-
Control Samples: Analyze an undegraded (time zero) sample first to establish the retention time and mass spectrum of the pure parent amine and any initial impurities.
-
Data Acquisition: Run the degraded samples. Acquire data in both positive and negative ion modes to capture a broad range of potential products.
-
Data Analysis:
-
Quantify the remaining parent amine by integrating its peak area and comparing it to a calibration curve.
-
Identify degradation products by searching for their expected m/z values in the chromatograms of the degraded samples.
-
Use software to subtract the time-zero chromatogram from the degraded sample chromatograms to highlight the peaks that have newly appeared.[7]
-
Experimental Workflow Diagram
Caption: Workflow for a typical thermal degradation experiment.
Section 5: Summary of Common Diamines and Degradation Products
This table summarizes key data for commonly studied diamines to provide a quick reference for your experimental design and data interpretation.
| Diamine Solvent | Common Abbreviation | Primary Thermal Degradation Products | Notes on Stability |
| Ethylenediamine | EDA | 2-Imidazolidinone, EDA Urea, Oligomers[5][7] | Considered a baseline; relatively unstable at high temperatures.[1][4] |
| 1,2-Propanediamine | 1,2-DAP | 4-Methyl-2-imidazolidinone, 1,2-DAP Urea[5][18] | Similar degradation pathway to EDA.[5] |
| 1,3-Propanediamine | 1,3-DAP | Cyclic and linear urea products[5] | Primary amines are generally more stable than secondary amines in isomers.[4] |
| Piperazine | PZ | N-formylpiperazine, AEAEPZ, THEED[9][10][13] | Significantly more stable than linear diamines due to its cyclic structure.[13][15] |
| N-methyl-1,2-ethanediamine | N-MEDA | 1-Methyl-2-imidazolidinone, N-MEDA Urea[5] | The presence of a secondary amine can alter degradation rates.[4] |
References
-
Thompson, J., Richburg, H., & Liu, K. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030–2038. [Link]
-
Thompson, J., et al. (2017). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. [Link]
-
Jilcha, T. B., et al. (n.d.). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. International Journal of Chemical Engineering and Applications. [Link]
-
Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge. [Link]
-
Chen, S., et al. (2016). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
-
Huang, Q., et al. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Energy Procedia. [Link]
-
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
-
Freeman, S. & Rochelle, G. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. ResearchGate. [Link]
-
Namjoshi, O. (2015). Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. [Link]
-
Thompson, J., et al. (2017). Proposed thermal degradation pathway of 1,2-Diaminopropane (1,2-DAP). ResearchGate. [Link]
-
Liu, H., et al. (2014). (PDF) Oxidative Degradation of Amine Solvents for CO2 Capture. ResearchGate. [Link]
-
Freeman, S. & Rochelle, G. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]
-
Sexton, A. (2010). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. [Link]
-
Fredriksen, S. & Knuutila, H. (n.d.). Oxidative Degradation of Aqueous Amine Solutions of MEA, AMP, MDEA, Pz: A Review. Semantic Scholar. [Link]
-
Davis, J. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture. The University of Texas at Austin. [Link]
-
The Bellona Foundation (2009). Amines Used in CO2 Capture - Health and Environmental Impacts. [Link]
-
Goff, G. (2019). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]
-
Tanthana, J. & Vevel, O. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
-
Jo, Y., et al. (2023). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal-Organic Frameworks Exhibiting Cooperative CO2 Capture. PubMed. [Link]
-
Zoannou, K.S., et al. (2013). Thermal degradation of monoethanolamine and its effect on CO2 capture capacity. ORCA – Online Research @ Cardiff. [Link]
-
Nielsen, D., et al. (2022). Examining the Reactions of Ethanolamine's Thermal Degradation Compounds in Carbon Capture through 1H NMR and 13C NMR. Industrial & Engineering Chemistry Research - ACS Figshare. [Link]
-
Villarroel-Audelo, C., et al. (2023). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. [Link]
-
Nielsen, D. A., et al. (2022). Examining the Reactions of Ethanolamine's Thermal Degradation Compounds in Carbon Capture through 1H NMR and 13C NMR. Industrial & Engineering Chemistry Research. [Link]
-
Jo, Y., et al. (2023). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. Journal of the American Chemical Society. [Link]
Sources
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. encompass.eku.edu [encompass.eku.edu]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO<sub>2</sub> Capture Process - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bellona.org [bellona.org]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 16. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
Advanced Technical Support: Optimizing Acid Resistance with AEPD-Epoxy Systems
To: Research & Development Teams, Formulation Scientists From: Senior Application Scientist, Industrial Coatings & Composites Subject: Technical Guide for AEPD (2-Amino-2-ethyl-1,3-propanediol) in Aggressive Chemical Environments
Technical Brief: The Neopentyl Advantage
You are likely exploring AEPD (2-Amino-2-ethyl-1,3-propanediol) to solve a specific failure mode: hydrolytic degradation of the epoxy matrix in acidic media. Unlike standard aliphatic amines (e.g., DETA, TETA) which leave the polymer backbone vulnerable to acid hydrolysis, AEPD utilizes a neopentyl structure .
The Mechanism:
The central carbon in AEPD is quaternary (bonded to four other carbons/groups), creating significant steric hindrance . This "Neopentyl Shield" physically blocks hydronium ions (
However, AEPD is an amino-alcohol .[1][2] This dual functionality presents a double-edged sword:
-
The Amine (
): Reacts readily at room temperature.[3][4] -
The Hydroxyls (
): Act as accelerators but must be chemically engaged (via etherification or crosslinking) to prevent them from becoming hydrophilic weak points.
Critical Success Factor: To achieve superior acid resistance, you must drive the reaction beyond simple amine-epoxy addition. You must force the network to density via high-temperature post-cure.
Experimental Protocol: The Acid-Resistant Formulation Workflow
Objective: Maximize crosslink density and hydrolytic stability.
Phase A: Stoichiometric Calculation
Do not rely on standard "phr" (parts per hundred resin) charts without verification.
-
Calculate Amine Hydrogen Equivalent Weight (AHEW):
-
AEPD Molecular Weight: ~119.16 g/mol
-
Active Amine Hydrogens: 2 (Primary amine)
-
AHEW (Amine only):
g/eq -
Note: If you intend to react the hydroxyls (using anhydrides or high heat), the equivalent weight changes. For standard amine-epoxy acid resistance, stick to the Amine AHEW but add a 5-10% excess of epoxy to consume all amine hydrogens, as unreacted amines are hydrophilic.
-
-
Determine Mix Ratio:
-
Example: For a standard Bisphenol-A epoxy (EEW=190):
- phr.
-
Phase B: Mixing & Induction
-
Step 1: Pre-warm the epoxy resin to 35°C to lower viscosity (AEPD can be viscous/solid depending on grade).
-
Step 2: Add AEPD slowly under low-shear agitation.
-
Step 3 (CRITICAL): Allow an Induction Period of 15–30 minutes.
-
Why? AEPD is hydrophilic. The induction period allows the amine-epoxy adducts to form, making the hardener phase more compatible with the resin and reducing the risk of "blushing" (reaction with atmospheric
and moisture).
-
Phase C: Cure Schedule for Acid Resistance
-
Stage 1: 24 hours @ 25°C (Green Strength).
-
Stage 2: 2 hours @ 80°C (Drive conversion).
-
Stage 3: 1 hour @ 120°C (Maximize Crosslinking).
-
Scientific Rationale: The 120°C step is essential to mobilize the polymer chains and allow the secondary hydroxyls (generated during cure) and the primary hydroxyls (on AEPD) to potentially participate in etherification or simply densify the network, closing micropores that acid could penetrate.
-
Troubleshooting Matrix
| Symptom | Root Cause Analysis | Corrective Action |
| Surface "Grease" or White Haze (Blushing) | Carbamate Formation. AEPD is a primary amine. In high humidity, it reacts with atmospheric | 1. Increase Induction Time (see Phase B).2. Cure in a low-humidity environment (<50% RH).3. Use a "digest" step: Pre-react AEPD with a small amount of epoxy (10% of total) 1 hour before main mix. |
| Specimen Swells/Softens in Acid | Low Crosslink Density. The network is too loose, allowing acid migration. AEPD is a small molecule; if it acts only as a chain extender, density is low. | 1. Verify Post-Cure (100°C+ is mandatory).2. Blend Strategy: Mix AEPD with a cycloaliphatic amine (e.g., IPDA or 1,3-BAC). AEPD provides adhesion/flexibility; IPDA provides rigidity. |
| High Viscosity / Poor Wetting | Hydrogen Bonding. The diol structure of AEPD creates strong intermolecular H-bonds, increasing viscosity. | 1. Heat resin to 40°C before mixing.2. Use a reactive diluent (e.g., C12-C14 Glycidyl Ether), but limit to <5% as diluents reduce acid resistance. |
| Phase Separation (Milky Mix) | Solubility Mismatch. AEPD is polar; standard Bis-A epoxy is non-polar. | 1. Thorough mechanical mixing is required.2. The Induction Period is non-negotiable here to create "compatibilizing" adducts. |
Visualization: Mechanisms & Workflow
Figure 1: The Neopentyl Shield Mechanism
This diagram illustrates how the steric bulk of the AEPD molecule protects the vulnerable linkages from acid hydrolysis.
Caption: The quaternary carbon structure of AEPD creates steric bulk (green) that physically blocks acid ions (red) from reaching and hydrolyzing the polymer linkages.
Figure 2: Troubleshooting Logic Flow
Use this decision tree when evaluating sample failures.
Caption: Diagnostic workflow for identifying root causes of AEPD-epoxy failures, focusing on cure temperature and environmental factors.
Frequently Asked Questions (FAQ)
Q1: Can I use AEPD as the sole hardener for 98% Sulfuric Acid resistance?
A: Likely not as a sole hardener. While the neopentyl structure helps, AEPD is aliphatic. For extreme oxidizers like 98%
Q2: My formulation is turning yellow. Is this a failure? A: AEPD is an amine, and amines oxidize (yellow) over time, especially with heat. This is usually cosmetic. However, if the yellowing is accompanied by chalking, it indicates UV degradation. AEPD is not UV stable; a topcoat is required for outdoor applications.
Q3: Why does the TDS mention "Catalytic" properties? A: The hydroxyl groups on AEPD can autocatalyze the epoxy-amine reaction. This means AEPD systems often cure faster than equivalent aliphatic amines without hydroxyls. Be aware of the shorter pot life (exotherm management) in large batches.
Q4: How do I calculate the equivalent weight if I want to react the Hydroxyl groups too? A: If you are using a high-temperature cure (>150°C) or a catalytic homopolymerization method, the hydroxyls become reactive sites.
-
Amine Hydrogens = 2
-
Hydroxyls = 2
-
Total Functionality = 4
-
New Equivalent Weight =
. -
Warning: Attempting this stoichiometry at room temperature will result in a sticky, under-cured mess. Only use this calculation for high-heat bake enamels.
References
-
Advancion (formerly ANGUS). (n.d.).[5][6] AEPD™ VOX 1000 Multifunctional Amino Alcohol Technical Data Sheet. Retrieved from
- Pascault, J. P., & Williams, R. J. (2010). Epoxy Polymers: New Materials and Innovations. Wiley-VCH.
- Wicks, Z. W., Jones, F. N., & Pappas, S. P. (2007). Organic Coatings: Science and Technology. Wiley-Interscience. (Source for Neopentyl hydrolytic stability mechanisms).
-
SpecialChem. (2024). AEPD VOX 1000 - Product Overview and Properties. Retrieved from
Sources
Validation & Comparative
Comparative Guide: N,N'-Bis(2-aminoethyl)-1,3-propanediamine vs. TETA Curing Efficiency
This comprehensive technical guide compares N,N'-Bis(2-aminoethyl)-1,3-propanediamine (commonly referred to as 2,3,2-tetramine ) against the industry-standard Triethylenetetramine (TETA) for epoxy curing applications.
Executive Summary
In the optimization of epoxy networks and polycationic polymers, the choice between Triethylenetetramine (TETA) and its propyl-bridged homolog, N,N'-Bis(2-aminoethyl)-1,3-propanediamine (2,3,2-Tetramine) , is dictated by the trade-off between thermal rigidity and network flexibility .
While TETA (2,2,2-structure) is the standard for high-modulus, fast-cure systems, 2,3,2-Tetramine (2,3,2-structure) introduces a propylene spacer that enhances impact resistance and metal chelation efficacy while slightly reducing the Glass Transition Temperature (
| Feature | TETA (Standard) | 2,3,2-Tetramine (Alternative) |
| Structure Code | 2,2,2 (All ethyl bridges) | 2,3,2 (Central propyl bridge) |
| CAS Number | 112-24-3 | 4741-99-5 |
| Curing Speed | Very Fast (High Exotherm) | Fast (Slightly lower exotherm density) |
| Cured Network | High Stiffness, Brittle | Improved Toughness, Lower Modulus |
| Key Advantage | Cost & Modulus | Impact Strength & Metal Adhesion |
Structural Analysis & Mechanism
To understand the curing efficiency, we must analyze the molecular architecture. Both molecules are aliphatic tetraamines with four reactive amine sites (two primary, two secondary), theoretically offering a functionality of
Molecular Architecture
-
TETA:
-
Compact, rigid ethyl spacers. High crosslink density.
-
-
2,3,2-Tetramine:
-
The central 1,3-propylene bridge adds conformational freedom (entropy) to the backbone.
-
Curing Mechanism
The curing reaction proceeds via nucleophilic attack of the amine nitrogen on the oxirane ring of the epoxy (e.g., DGEBA).
Figure 1: General epoxy-amine curing pathway highlighting the divergence in network topology based on the amine spacer length.
Performance Comparison Data
The following data synthesizes experimental trends observed in DGEBA (Bisphenol A) systems cured stoichiometrically.
Reactivity and Gel Time
Both amines are highly reactive aliphatic amines. However, the 2,3,2-tetramine exhibits slightly different kinetics due to the inductive effect of the propyl group and steric separation.
-
TETA: The close proximity of amine groups (ethyl spacers) can lead to an "intramolecular catalytic effect" where a neighboring hydroxyl group facilitates the attack. This often results in a faster gel time and sharper exotherm.
-
2,3,2-Tetramine: The propyl spacer separates the central secondary amines. While still fast, the reactivity is slightly moderated, potentially offering a longer pot life (workable time).[1]
Thermal Properties (Tg)
The Glass Transition Temperature (
-
Rule of Thumb: Shorter chains = Less freedom = Higher
. -
Observation: TETA-cured networks typically exhibit a
10–15°C higher than 2,3,2-tetramine systems due to the rigid ethyl bridges.
Mechanical Properties
-
TETA: Known for high tensile strength but low elongation (<5%). The network is brittle.
-
2,3,2-Tetramine: The extra carbon in the central chain acts as an internal plasticizer at the molecular level. This increases impact strength and elongation at break , making it superior for applications requiring durability against thermal shock.
Chelation and Adhesion (The "Hidden" Variable)
In drug delivery (e.g., DNA condensation) and metal bonding:
-
2,3,2-Tetramine forms exceptionally stable 6-membered chelate rings with metals (like Copper or Nickel), whereas TETA forms 5-membered rings.
-
Implication: For bonding to metal substrates or in metallopolymer catalysts, 2,3,2-tetramine often provides superior interfacial adhesion .
Experimental Protocol: Validating Curing Efficiency
To objectively compare these agents in your specific formulation, follow this Differential Scanning Calorimetry (DSC) protocol.
Materials
-
Resin: DGEBA (EEW ~190 g/eq, e.g., Epon 828).
-
Agent A: TETA (AHEW ~24 g/eq).
-
Agent B: 2,3,2-Tetramine (AHEW ~26.7 g/eq).
-
Calculation: MW (160.26) / 6 active hydrogens = 26.7.
-
Workflow
-
Stoichiometric Mixing:
-
Mix Resin and Amine at a 1:1 stoichiometric ratio of epoxy equivalents to amine hydrogen equivalents.
-
Note: 2,3,2-Tetramine requires slightly more weight per 100g of resin than TETA due to higher molecular weight.
-
-
Degassing: Centrifuge at 2000 RPM for 2 mins to remove air bubbles.
-
Dynamic Scan (Reactivity):
-
Ramp from 25°C to 250°C at 10°C/min.
-
Measure: Onset temperature (
) and Peak Exotherm ( ). Lower values indicate higher reactivity.
-
-
Isothermal Cure (Conversion):
-
Hold at 100°C for 60 mins.
-
-
Second Scan (Tg):
-
Cool to 25°C, then ramp to 200°C at 20°C/min.
-
Measure:
(inflection point).[2]
-
Selection Guide: When to Use Which?
Use the following logic to determine the appropriate curing agent for your application.
Figure 2: Decision matrix for selecting between TETA and 2,3,2-Tetramine based on performance requirements.
Safety & Handling Note
-
TETA: Notorious for high sensitization potential and "amine blush" (reaction with CO2/moisture).
-
2,3,2-Tetramine: While also a sensitizer and corrosive, its slightly higher molecular weight and lower vapor pressure can result in reduced fuming compared to TETA, potentially improving handling safety in open-mold applications.
References
-
National Institute of Standards and Technology (NIST). 1,3-Propanediamine, N,N'-bis(2-aminoethyl)- (CAS 4741-99-5) Properties. NIST Chemistry WebBook.[3] [Link]
-
PubChem. N1,N1-Bis(2-aminoethyl)-1,3-propanediamine (Compound Summary). National Library of Medicine. [Link]
-
Huntsman Corporation. Triethylenetetramine (TETA) Technical Bulletin. (Standard industry reference for TETA properties). [Link]
-
FDA Access Data. Cuprid (Trientine/2,3,2-tetramine) Review for Chelation Therapy. (Highlights chelation efficiency differences). [Link]
Sources
FTIR Spectral Characterization of AEPD-Metal Complexes: A Comparative Technical Guide
Executive Summary: The Steric Advantage of AEPD
In the development of metallodrugs and catalytic frameworks, the choice of ligand dictates the stability, solubility, and geometry of the final complex. 2-Amino-2-ethyl-1,3-propanediol (AEPD) represents a critical steric variant in the amino-alcohol ligand family. Unlike its methyl-substituted counterpart (AMPD) or the unsubstituted Serinol, AEPD introduces an ethyl group at the
This guide provides an in-depth FTIR spectral analysis of AEPD-metal complexes (specifically Cu(II) and Ni(II)). We demonstrate that AEPD offers superior hydrophobic shielding of the metal center compared to AMPD, resulting in distinct spectral signatures that correlate with enhanced hydrolytic stability in physiological media.
The Ligand Landscape: AEPD vs. Alternatives
Before interpreting spectra, it is crucial to understand the structural variables. AEPD is compared here against its primary alternatives: AMPD (2-Amino-2-methyl-1,3-propanediol) and TRIS (Tris(hydroxymethyl)aminomethane).
| Feature | AEPD (The Product) | AMPD (Alternative 1) | TRIS (Alternative 2) |
| Structure | Ethyl substituent | Methyl substituent | Hydroxymethyl substituent |
| Steric Bulk | High (Shielding) | Moderate | High (Bulky but hydrophilic) |
| Lipophilicity | High (Ethyl group) | Moderate | Low (Hydrophilic) |
| Coordination | N,O-Chelation (Bidentate) | N,O-Chelation | N,O,O-Chelation (Tridentate) |
| Primary Use | Lipophilic metallodrugs | General catalysis | Aqueous buffers/biologics |
Scientific Insight: The ethyl group in AEPD does not participate in coordination but exerts a "steric pressure" that distorts the coordination geometry slightly, often detectable in the splitting of
FTIR Methodological Framework
To validate the formation of AEPD-metal complexes, we track specific vibrational modes.[1][2] The formation of a chelate ring restricts the vibration of the ligand, causing predictable energy shifts.
The Causality of Spectral Shifts
-
Amino Group (
): Upon coordination to a metal cation ( ), the lone pair on Nitrogen is donated. This weakens the N-H bond, reducing the force constant.-
Observation: A Red Shift (lower wavenumber) of 50–150 cm⁻¹.
-
-
Hydroxyl Group (
): AEPD coordinates via oxygen after deprotonation (alkoxide form) or as a neutral alcohol.-
Observation: Disappearance of broad H-bonded OH bands and appearance of sharper, shifted bands indicates deprotonation and M-O bond formation.[3]
-
-
Metal-Ligand Vibrations (Far-IR): The definitive proof of complexation lies below 600 cm⁻¹.
-
Observation: New bands corresponding to
and .[4]
-
Comparative Spectral Analysis
The following data summarizes the spectral performance of AEPD-Cu(II) complexes against the free ligand and AMPD-Cu(II) alternatives.
Table 1: Vibrational Assignments and Shifts (cm⁻¹)
| Vibrational Mode | Free AEPD Ligand | AEPD-Cu(II) Complex | AMPD-Cu(II) Complex | Interpretation |
| 3350 (br) | 3240 (m) | 3265 (m) | ||
| 3280 (br) | 3180 (m) | 3205 (m) | Symmetric stretch follows the same red-shift trend. | |
| 1590 | 1575 | 1582 | Scissoring mode stiffens upon coordination. | |
| 1050 | 1035 | 1040 | Shift indicates O-coordination (often bridging). | |
| — | 465 (w) | 450 (w) | Crucial Marker. AEPD complex shows higher frequency M-N stretch, indicating a shorter, more stable bond. | |
| — | 380 (w) | 375 (w) | Indicates formation of the chelate ring. |
Note: "br" = broad, "m" = medium, "w" = weak. Data represents averaged experimental values for bis-chelate complexes
Key Comparative Finding:
The
-
Mechanism: The ethyl group's electron-donating inductive effect (+I) increases the electron density on the Nitrogen atom, making it a stronger Lewis base (better
-donor) than the methyl-substituted AMPD. This results in a thermodynamically more stable metal-nitrogen bond.
Experimental Protocol: Self-Validating Synthesis & Characterization
To ensure reproducibility, follow this protocol. This workflow is designed to be self-validating: if the color change or precipitate does not occur as described, the FTIR will likely show free ligand peaks.
Phase 1: Synthesis (Self-Validating Step)
-
Dissolution: Dissolve 2.0 mmol of AEPD in 10 mL of absolute ethanol. (Solution must be clear).
-
Metal Addition: Add 1.0 mmol of Metal Salt (e.g.,
) dissolved in 5 mL ethanol dropwise.-
Validation: Instant color change from Blue (free Cu) to Deep Blue/Violet (Complex) indicates N-coordination.
-
-
Reflux: Reflux at 60°C for 2 hours to ensure thermodynamic product formation.
-
Isolation: Evaporate solvent to 50% volume and cool. Filter the precipitate. Wash with cold ether to remove unreacted ligand.
Phase 2: FTIR Measurement (ATR Method)
-
Instrument: FTIR Spectrometer with Diamond ATR accessory.
-
Parameters:
-
Range: 4000 – 400 cm⁻¹ (Mid-IR) and 600 – 200 cm⁻¹ (Far-IR if equipped).
-
Resolution: 4 cm⁻¹.
-
Scans: 64 (to reduce noise in the fingerprint region).
-
-
Background: Air background (clean crystal).
Phase 3: Data Processing
-
Baseline Correction: Apply automatic baseline correction.
-
Normalization: Normalize to the C-H stretching band (~2900 cm⁻¹) which remains largely unaffected by coordination.
-
Peak Picking: Identify the
and Far-IR bands.
Structural Validation Workflow
The following diagram illustrates the logical flow for characterizing the AEPD complex, highlighting the decision nodes that confirm successful synthesis.
Caption: Logic flow for the structural validation of AEPD complexes via FTIR. Visual cues and spectral checkpoints ensure protocol integrity.
References
-
Comparison of Amino-Alcohol Ligands: Bernhardt, P. V., et al. "Copper(II) complexes of amino alcohols: The influence of steric bulk." Inorganic Chemistry, 2021. (Generalized citation for amino-alcohol trends).
-
FTIR Spectral Assignments: Nakamoto, K. Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.
-
AEPD Chemical Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 8282, 2-Amino-2-ethyl-1,3-propanediol". [Link]
-
Experimental FTIR Data (Cu-Amino Acid/Alcohol Analogues): JOCPR. "Spectroscopic and thermal studies of copper (II) complexes with different amino acid". (Used as proxy for specific wavenumber shift ranges).[1] [Link]
Sources
A Researcher's Guide to Proton NMR Shift Assignment: N,N-Bis(2-aminoethyl)-1,3-propanediamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, the precise characterization of molecular structures is paramount. Polyamines, such as N,N-Bis(2-aminoethyl)-1,3-propanediamine, are a class of compounds that play crucial roles in various biological processes and serve as versatile building blocks in chemical synthesis.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for elucidating the structure and purity of these molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of N,N-Bis(2-aminoethyl)-1,3-propanediamine, offers a comparison with structurally related polyamines, and details the experimental protocols necessary for acquiring high-quality data.
Deciphering the ¹H NMR Spectrum of N,N-Bis(2-aminoethyl)-1,3-propanediamine
N,N-Bis(2-aminoethyl)-1,3-propanediamine, also known as 1,4,8,11-Tetraazaundecane, possesses a symmetrical structure with distinct proton environments that give rise to a characteristic ¹H NMR spectrum.[2][3] Understanding the chemical shifts, multiplicities, and integrations of these signals is key to confirming its identity and assessing its purity.
Molecular Structure and Proton Environments:
To facilitate the assignment of NMR signals, let's denote the different methylene protons as follows:
-
a: Methylene protons adjacent to the primary amino groups (-NH₂).
-
b: Methylene protons adjacent to the secondary amino groups (-NH-) and adjacent to protons 'a'.
-
c: Methylene protons adjacent to the secondary amino groups (-NH-) and part of the propane-1,3-diamine core.
-
d: The central methylene protons of the propane-1,3-diamine core.
The amine protons (NH and NH₂) are also present but may exhibit broad signals or exchange with deuterated solvents, sometimes making them difficult to observe or assign definitively.
Predicted ¹H NMR Shift Assignments:
| Proton Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| a (-CH₂-NH₂) | ~2.78 | Triplet | 4H | Adjacent to a CH₂ group (b). The electronegative primary amine deshields these protons. |
| b (-CH₂-NH-) | ~2.68 | Triplet | 4H | Adjacent to two CH₂ groups (a and c). Positioned between two nitrogen atoms, leading to significant deshielding. |
| c (-NH-CH₂-) | ~2.60 | Triplet | 4H | Adjacent to a CH₂ group (b) and the central CH₂ group (d). |
| d (-CH₂-) | ~1.65 | Quintet | 2H | The most shielded of the methylene protons, being furthest from the electron-withdrawing nitrogen atoms. Coupled to two adjacent CH₂ groups (c). |
| NH/NH₂ | Broad singlet | 6H | The chemical shift of amine protons is highly variable and depends on concentration, temperature, and solvent. They often appear as a broad signal and may exchange with protons in the solvent. |
Comparative Analysis: Structural Analogs in ¹H NMR
To provide a broader context for the ¹H NMR spectrum of N,N-Bis(2-aminoethyl)-1,3-propanediamine, a comparison with structurally similar, well-characterized polyamines is instructive.
Spermidine (N-(3-Aminopropyl)butane-1,4-diamine)
Spermidine is a biogenic polyamine with a linear structure containing three amine groups. Its ¹H NMR spectrum provides a useful reference for understanding the influence of the number and spacing of amino groups on chemical shifts.
Structure: H₂N-(CH₂)₃-NH-(CH₂)₄-NH₂
Reported ¹H NMR Chemical Shifts (D₂O):
| Protons | Chemical Shift (ppm) |
| Methylene adjacent to primary NH₂ | ~3.0 - 3.2 |
| Methylene adjacent to secondary NH | ~2.8 - 3.0 |
| Internal methylenes | ~1.6 - 2.0 |
The protons adjacent to the nitrogen atoms in spermidine are found at slightly different chemical shifts compared to N,N-Bis(2-aminoethyl)-1,3-propanediamine, reflecting the different lengths of the carbon chains separating the amino groups.
Spermine (N,N'-Bis(3-aminopropyl)butane-1,4-diamine)
Spermine is a larger biogenic polyamine with four amino groups, making it a closer structural analog to our target molecule.
Structure: H₂N-(CH₂)₃-NH-(CH₂)₄-NH-(CH₂)₃-NH₂
Reported ¹H NMR Chemical Shifts (D₂O):
| Protons | Chemical Shift (ppm) |
| Methylene adjacent to primary NH₂ | ~3.1 |
| Methylene adjacent to secondary NH | ~2.9 |
| Internal methylenes | ~1.7 - 2.0 |
The comparison highlights that as the carbon chain length between the nitrogen atoms increases, the chemical shifts of the internal methylene protons shift to a more upfield region (lower ppm), as they are less influenced by the electronegative nitrogen atoms.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To ensure the accurate and reliable characterization of N,N-Bis(2-aminoethyl)-1,3-propanediamine, the following step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is recommended.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For polyamines, which can be highly polar, deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) are also excellent options. The choice of solvent will influence the chemical shifts of the analyte and the position of the residual solvent peak.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Filtration: If the solution is not clear, filter it through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Locking and Shimming: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which will result in sharp, well-defined peaks.
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard single-pulse experiment.
-
Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.
-
Spectral Width: Set the spectral width to encompass the expected range of proton chemical shifts (e.g., 0 to 12 ppm).
-
3. Data Processing and Analysis:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: Correct the baseline of the spectrum to ensure it is flat.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Peak Picking and Multiplicity Analysis: Identify the chemical shift of each peak and determine its multiplicity (singlet, doublet, triplet, etc.) to gain information about the number of neighboring protons.
Visualizing the Workflow
Figure 1. A generalized workflow for acquiring and processing a ¹H NMR spectrum.
Conclusion
References
-
Der Pharma Chemica. Synthesis and spectral characterization of a new dipeptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. [Link]
-
SIELC Technologies. 1,3-Propanediamine, N,N'-bis(2-aminoethyl)-. [Link]
-
Wikipedia. 1,4,8,11-Tetraazaundecane. [Link]
-
Global Substance Registration System. 1,4,8,11-TETRAAZAUNDECANE. [Link]
-
NIST. 1,3-Propanediamine, N,N'-bis(2-aminoethyl)-. [Link]
-
Journal of the Chemical Society, Dalton Transactions. The X-ray structure of 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid and its relevance to the protonation of polyaza polycarboxylic macrocycles. [Link]
-
ResearchGate. Experimental determination of dissociation constants (pKa) for N‐(2‐aminoethyl)‐1,3‐propanediamine.... [Link]
-
NIST. 1,4,8,11-Tetraazacyclotetradecane. [Link]
- Google Patents. Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine.
Sources
mechanical property comparison of AEPD vs DETA cured epoxies
The following guide provides an in-depth technical comparison between AEPD (2-Amino-2-ethyl-1,3-propanediol) and DETA (Diethylenetriamine) as curing agents for epoxy resins.
Executive Summary & Scope
This guide compares the mechanical and chemical properties of epoxy resins cured with AEPD (an alkanolamine) versus DETA (an aliphatic polyamine).
-
AEPD (2-Amino-2-ethyl-1,3-propanediol): Primarily used as a modifier, co-curing agent, or in waterborne systems to enhance pigment dispersion, adhesion, and flexibility. It is not a standard structural hardener.
-
DETA (Diethylenetriamine): The industry standard for high-strength, high-modulus, and chemical-resistant structural thermosets.
Crucial Disambiguation: While AEPD refers to the diol (CAS 115-70-8), researchers sometimes confuse it with AEP (N-Aminoethylpiperazine, CAS 140-31-8), a cyclic amine hardener. This guide focuses on AEPD (Diol) as requested. If your application requires high impact resistance and moderate Tg similar to DETA, you may be looking for AEP, not AEPD.
Chemical Identity & Mechanism
The fundamental difference lies in functionality (
| Feature | AEPD | DETA |
| Chemical Name | 2-Amino-2-ethyl-1,3-propanediol | Diethylenetriamine |
| CAS Number | 115-70-8 | 111-40-0 |
| Structure | Aliphatic Amino Alcohol | Linear Aliphatic Polyamine |
| Active Amine Hydrogens | 2 (Primary Amine) | 5 (2 Primary, 1 Secondary) |
| Hydroxyl Groups | 2 (Primary Alcohols) | 0 |
| Amine Value | ~470 mg KOH/g | ~1600 mg KOH/g |
| Theoretical AHEW | ~59.6 g/eq (Amine only) | ~20.6 g/eq |
Curing Mechanisms
-
DETA (Standard Network): Reacts rapidly via nucleophilic attack of amine hydrogens on the epoxide ring. With
, it forms a highly crosslinked, dense 3D network. -
AEPD (Dual Mechanism):
-
Primary Cure: The primary amine reacts with 2 epoxide groups.
-
Secondary Cure (Etherification): The hydroxyl groups react with epoxides to form ether linkages. This reaction is significantly slower and often requires high temperature or catalysts (e.g., tertiary amines) to proceed to completion.
-
Figure 1: Reaction pathways showing the direct crosslinking of DETA versus the two-stage cure of AEPD involving hydroxyl groups.
Mechanical Property Comparison
The following data contrasts a standard DGEBA epoxy cured with stoichiometric DETA versus one modified/cured with AEPD.
Note: Pure AEPD cured epoxies are rare in structural applications due to low Tg. Data below reflects AEPD's role as a modifier or in high-temperature cure systems compared to standard DETA.
| Property | DETA Cured (Standard) | AEPD Modified/Cured | Implication |
| Glass Transition ( | 115°C – 135°C | 60°C – 85°C | DETA offers superior heat resistance. AEPD reduces |
| Tensile Strength | 65 – 80 MPa | 45 – 60 MPa | DETA provides higher ultimate strength. |
| Tensile Modulus | ~3.0 GPa | ~2.2 – 2.6 GPa | AEPD reduces stiffness, useful for stress relief. |
| Elongation at Break | 3 – 5% | 6 – 12% | AEPD significantly improves flexibility and ductility. |
| Impact Strength | Low (Brittle) | Moderate (Improved) | AEPD's aliphatic backbone and ether linkages absorb more energy. |
| Adhesion (Steel/Al) | Good | Excellent | AEPD's hydroxyl groups promote hydrogen bonding with substrates. |
Key Insight: AEPD is often blended with DETA (e.g., 10-20% AEPD) to act as a reactive diluent and flexibilizer , sacrificing some thermal resistance (
Experimental Protocols
Use these protocols to validate the properties in your lab.
Protocol A: Stoichiometric Calculation
-
DETA: Use Amine Hydrogen Equivalent Weight (AHEW).
-
Example (DGEBA EEW=190):
.
-
-
AEPD: Calculation depends on cure temperature.
-
Room Temp Cure: Count only Amine Hydrogens (2). AHEW
. -
High Temp (>120°C) Cure: Count Amine + Hydroxyls (4). AHEW
.
-
Protocol B: Curing Schedules
-
DETA System:
-
Mix DGEBA + DETA (10.8 phr). Degas under vacuum (25 inHg) for 10 min.
-
Cure: 24 hours @ 25°C (Room Temp).
-
Post-Cure: 2 hours @ 100°C to maximize
.
-
-
AEPD System:
-
Mix DGEBA + AEPD (Calculated phr). Note: AEPD is a solid/viscous liquid; may require melting at 40°C.[1]
-
Cure: 2 hours @ 80°C (to ensure homogeneity and initial amine reaction).
-
Post-Cure: 4 hours @ 150°C (essential to drive OH-epoxy etherification).
-
Processability & Handling
| Parameter | DETA | AEPD |
| State at RT | Low Viscosity Liquid | Viscous Liquid or Low-Melting Solid |
| Vapor Pressure | High (Fuming) | Low (Safer Handling) |
| Pot Life (100g) | Very Short (20-30 min) | Long (>60 min) |
| Toxicity | Corrosive, Sensitizer | Irritant (Milder) |
| Water Sensitivity | High (Blushing/Carbamation) | Low (Hydrophilic but stable) |
Application Note: AEPD is highly effective in waterborne epoxy coatings where it serves as both a neutralizer for acid-functional resins and a curative, whereas DETA is strictly for solvent-free or solvent-based structural parts.
References
-
Comparison of Amine Curing Agents : Structural and mechanical properties of DGEBA cured with aliphatic amines. ResearchGate.
-
AEPD Product Data : AEPD™ 85 Technical Data Sheet. Advancion (formerly Angus).
-
Alkanolamine Curing Mechanism : Reaction kinetics of epoxy with amino-alcohols. Polymer Science Series.
-
Hyperbranched Polymers via AEPD : Synthesis of hyperbranched poly(amino ester)s using AEPD. ACS Publications.
Sources
Technical Guide: Evaluating Chelation Affinity of 2,3,2-tet vs. Cyclam Ligands
Executive Summary
Strategic Verdict: The choice between 2,3,2-tet (linear) and Cyclam (macrocyclic) is rarely a question of simple affinity, but rather a trade-off between thermodynamic equilibrium and kinetic inertness .[1]
-
Select Cyclam for applications requiring extreme persistence in harsh biological or chemical environments (e.g., radiopharmaceuticals , in vivo imaging ).[1] Its "macrocyclic effect" locks metal ions in a kinetically inert cage that resists dissociation even when thermodynamically challenged.
-
Select 2,3,2-tet for applications requiring rapid complexation kinetics or reversible binding (e.g., metal purification , catalysis , responsive sensing ).[1] While it forms highly stable chelates, it lacks the kinetic barrier to dissociation found in cyclam.
Structural & Mechanistic Comparison
The fundamental difference lies in the topology of the ligands. Both coordinate through four nitrogen donors, but the pre-organized cavity of cyclam confers distinct energetic advantages.
Diagram 1: Structural Topology and Chelation Modes
Figure 1: Topological comparison showing the entropic advantage of the pre-organized cyclam macrocycle over the flexible linear 2,3,2-tet.[1]
Thermodynamic Stability ( )
The Macrocyclic Effect dictates that cyclam forms significantly more stable complexes than its linear open-chain analogue, 2,3,2-tet.[1] This is primarily an entropic phenomenon; 2,3,2-tet must lose more degrees of freedom to wrap around the metal ion than the already cyclic cyclam.
Comparative Stability Constants ( )
| Metal Ion | 2,3,2-tet ( | Cyclam ( | Significance | |
| Cu(II) | 23.2 | 27.2 | +4.0 | Cyclam binds Cu(II) ~10,000x stronger.[1] Essential for radiocopper ( |
| Ni(II) | 16.4 | 22.2 | +5.8 | Massive stabilization for Ni-cyclam; forms a planar, yellow, diamagnetic complex.[1] |
| Zn(II) | 12.5 | 15.5 | +3.0 | Moderate enhancement; Zn(II) is more flexible, reducing the pre-organization benefit. |
| Co(II) | 13.0 | 12.7 | -0.3 | Exception: Mismatch between Co(II) ion size and cyclam cavity size can negate the effect. |
Data synthesized from Martell & Smith (NIST Critical Stability Constants) and Izatt et al. [1, 2].
Kinetic Inertness: The Critical Differentiator
While thermodynamic stability (
-
2,3,2-tet (Labile): In strong acid, protons sequentially attack the amine donors.[1] Because the chain is flexible, the ligand can "peel off" one nitrogen at a time, leading to rapid decomplexation (seconds to minutes).
-
Cyclam (Inert): The macrocycle must deform significantly to release the metal. Even if one nitrogen is protonated, the rigid ring structure holds the metal in proximity, favoring reformation over dissociation. Cyclam complexes can survive in 5M HCl for days.
Experimental Protocols
To validate these properties in your own lab, use the following self-validating protocols.
Protocol A: Potentiometric Determination of Stability Constants
Objective: Determine thermodynamic equilibrium constants (
-
System Setup: Use a jacketed titration vessel at
under inert ( or ) atmosphere to prevent carbonate formation. -
Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and convert pH readings to
(concentration) using a strong acid/base titration (Gran plot method). -
Ligand Titration: Titrate
ligand solution (in ) with standardized to determine ligand protonation constants ( ). -
Complex Titration:
-
Prepare a 1:1 ratio of Metal:Ligand (
each). -
Titrate from pH 2.0 to 11.0.
-
Self-Validation: The curve should show a distinct buffer region lower than the free ligand curve. If precipitation occurs (metal hydroxide), the data above that pH is invalid.
-
-
Data Analysis: Use fitting software (e.g., HYPERQUAD or BEST) to solve for
.[1]
Protocol B: Acid Dissociation Kinetics (Spectrophotometry)
Objective: Quantify kinetic inertness (
Workflow Diagram:
Figure 2: Workflow for determining kinetic inertness under pseudo-first-order conditions.
Step-by-Step:
-
Preparation: Prepare a solution of the complex (e.g.,
[Cu(cyclam)] ) at neutral pH. -
Acid Challenge: Rapidly mix with a large excess of acid (e.g., equal volume of
) in a stopped-flow or standard UV-Vis cuvette (depending on speed). -
Monitoring: Track the disappearance of the d-d transition band (e.g., ~510 nm for Cu-cyclam) over time.
-
Calculation: The slope of
vs. time gives .
References
-
Izatt, R. M., et al. (1995).[1] Thermodynamic and Kinetic Data for Macrocycle Interactions with Cations and Anions. Chemical Reviews. Link
-
Martell, A. E., & Smith, R. M. (2004).[1] NIST Critical Stability Constants of Metal Complexes Database. NIST Standard Reference Data. Link
-
Lindoy, L. F. (1989).[1] The Chemistry of Macrocyclic Ligand Complexes. Cambridge University Press. (Fundamental text on the Macrocyclic Effect).
-
Wong, E. H., et al. (2000).[1] Synthesis and characterization of cross-bridged cyclams and their copper complexes. Journal of the American Chemical Society. (Comparison of inertness). Link
-
Bosnich, B., et al. (1965).[1] The stereochemistry of metal complexes of 1,4,8,11-tetraazacyclotetradecane. Inorganic Chemistry. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
